Benzene, (2,2-difluoro-1-methylethenyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoroprop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVGSYPXBGUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(F)F)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501094 | |
| Record name | (1,1-Difluoroprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-59-4 | |
| Record name | (2,2-Difluoro-1-methylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Difluoroprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Benzene, (2,2-difluoro-1-methylethenyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of gem-Difluoroalkenes in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. Among the various fluorinated motifs, the gem-difluoroalkene group has garnered significant attention due to its unique electronic properties and its role as a versatile bioisostere.[1] This guide provides a comprehensive technical overview of Benzene, (2,2-difluoro-1-methylethenyl)-, a representative gem-difluoroalkene, exploring its chemical properties, synthesis, reactivity, and potential applications in the pharmaceutical sciences. The gem-difluoroalkene moiety can serve as a bioisosteric replacement for a carbonyl or amide group, often leading to enhanced metabolic stability and modulated pharmacokinetic profiles.[2][3] This makes compounds like Benzene, (2,2-difluoro-1-methylethenyl)- valuable building blocks in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
Benzene, (2,2-difluoro-1-methylethenyl)-, also known as 1,1-difluoro-2-phenylpropene, possesses a unique structural arrangement that dictates its chemical behavior. The presence of two fluorine atoms on the same vinylic carbon atom significantly influences the electronic distribution of the double bond.
Structure
Figure 1: Chemical structure of Benzene, (2,2-difluoro-1-methylethenyl)-.
Physicochemical Parameters
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₉H₈F₂ | - |
| Molecular Weight | 154.16 g/mol | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane, and THF.[5] | - |
| LogP | The gem-difluoro group generally increases lipophilicity compared to a carbonyl group but may have a more complex effect compared to a non-fluorinated alkyl group.[4] | [4] |
Synthesis of Benzene, (2,2-difluoro-1-methylethenyl)-
The most common and effective method for the synthesis of gem-difluoroalkenes is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone or aldehyde.[6] In the case of Benzene, (2,2-difluoro-1-methylethenyl)-, the synthesis would typically proceed via the reaction of acetophenone with a difluoromethylenating agent.
General Synthetic Pathway: Wittig Reaction
Figure 2: General Wittig reaction scheme for the synthesis of Benzene, (2,2-difluoro-1-methylethenyl)-.
Experimental Protocol: A Representative Wittig Olefination
The following protocol is a generalized procedure based on established methods for the synthesis of gem-difluoroalkenes from ketones.[7][8]
Materials:
-
Acetophenone
-
(Difluoromethyl)triphenylphosphonium bromide or a similar difluoromethylenating precursor
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)[5][6]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (difluoromethyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
Allow the reaction mixture to stir at low temperature for a specified period (e.g., 30-60 minutes) to ensure complete ylide formation.
-
Olefination Reaction: To the freshly prepared ylide solution, slowly add a solution of acetophenone in anhydrous THF via a syringe or dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel to afford pure Benzene, (2,2-difluoro-1-methylethenyl)-.[8]
Spectroscopic Characterization
The structural elucidation of Benzene, (2,2-difluoro-1-methylethenyl)- relies on a combination of spectroscopic techniques. While a complete experimental dataset is not publicly available, the expected spectral features can be predicted based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.2-7.5 ppm.[9][10] The methyl protons would likely appear as a singlet or a narrowly split multiplet around δ 2.0-2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will be characterized by C-F coupling. The carbon bearing the two fluorine atoms (CF₂) will appear as a triplet, while the adjacent carbons will show doublet or triplet of doublets splitting patterns.[11]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For a gem-difluoroalkene, a single resonance is expected, with the chemical shift being influenced by the substituents on the double bond.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for the C=C stretching of the alkene at approximately 1640-1680 cm⁻¹ and the C-F stretching vibrations in the region of 1000-1350 cm⁻¹. Aromatic C-H stretching bands would appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 154. Common fragmentation patterns for similar aromatic compounds include the loss of a methyl group ([M-15]⁺) and fragmentation of the phenyl ring.[13] The presence of fluorine would also lead to characteristic losses of F or HF.[13]
Chemical Reactivity
The reactivity of Benzene, (2,2-difluoro-1-methylethenyl)- is dominated by the electronic properties of the gem-difluoroalkene moiety. The two electron-withdrawing fluorine atoms polarize the double bond, making the β-carbon electron-deficient and susceptible to nucleophilic attack.
Cycloaddition Reactions
gem-Difluoroalkenes can participate in various cycloaddition reactions. For instance, they can undergo [3+2] cycloadditions with 1,3-dipoles, such as azides, to form fluorinated heterocyclic compounds.[14] Thermal [2+2] cycloadditions have also been reported, leveraging the "fluorine effect" to overcome the typically high activation barriers for such reactions.[15]
Figure 3: General scheme for a [3+2] cycloaddition reaction.
Hydrogenation
The double bond of gem-difluoroalkenes can be hydrogenated to afford the corresponding gem-difluoroalkane. This transformation is typically achieved using transition metal catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The resulting 1,1-difluoro-2-phenylpropane would be a valuable building block as the difluoromethyl group is a lipophilic hydrogen bond donor.[2]
Cross-Coupling Reactions
While less common for this specific substrate, related gem-difluoroalkenes can participate in transition metal-catalyzed cross-coupling reactions, although these often proceed with C-F bond activation to yield monofluoroalkenes.
Applications in Drug Development
The unique properties of the gem-difluoroalkene group make it an attractive motif in medicinal chemistry.
-
Bioisosterism: As a stable mimic of the carbonyl group, the gem-difluoroalkene can be incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.[1] This is because the C-F bond is significantly stronger than a C=O double bond and is not susceptible to the same metabolic pathways.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity (LogP) and the acidity or basicity (pKa) of nearby functional groups.[4] This allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enzyme Inhibition: The electrophilic nature of the β-carbon in the gem-difluoroalkene can be exploited for the design of irreversible enzyme inhibitors.[2]
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid inhalation of vapors and contact with skin and eyes.
GHS Hazard Statements for Structurally Similar Compounds (e.g., (2,2-Difluoroethenyl)benzene): [16]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
Benzene, (2,2-difluoro-1-methylethenyl)- serves as an important exemplar of the broader class of gem-difluoroalkenes, which are of increasing importance in the field of drug discovery and development. Its synthesis via the Wittig reaction provides access to a versatile building block that can be further functionalized through various chemical transformations. The unique electronic properties conferred by the gem-difluoro moiety offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Further research into the specific properties and reactivity of this and related compounds will undoubtedly continue to expand their utility in the creation of novel and improved therapeutics.
References
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PMC. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]
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ResearchGate. (n.d.). The replacement and application of carbonyl bioisosteres. Retrieved from [Link]
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PMC. (n.d.). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Retrieved from [Link]
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Bioengineer.org. (2026, January 13). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Retrieved from [Link]
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ChemRxiv. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
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PMC. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
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ResearchGate. (2024, March 7). Synthesis of Difluorocyclopropanes via Visible‐Light‐Mediated [1+2] Cycloaddition of Diazo Esters with gem‐Difluoroalkenes and Evaluation of their Antifungal Activity. Retrieved from [Link]
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lookchem. (n.d.). 1,1-Difluoroethene Safety Data Sheets(SDS). Retrieved from [Link]
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ResearchGate. (2026, January 29). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
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(n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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ChemRxiv. (2024, November 27). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]
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(n.d.). benzene. Retrieved from [Link]
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(n.d.). Material Safety Data Sheet BENZENE B-2, D-2A, D-2B. Retrieved from [Link]
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PubChem. (n.d.). (2,2-Difluoroethenyl)benzene. Retrieved from [Link]
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(2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). One pot Wittig reaction and hydrolysis with acetophenone as starting material. Retrieved from [Link]
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(n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-. Retrieved from [Link]
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Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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(2019, March 18). SAFETY DATA SHEET. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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YouTube. (2021, April 6). Wittig Reaction | Mechanism, Ylides, & Alkene Synthesis | Organic Chemistry 19.7b. Retrieved from [Link]
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BDMAEE. (2025, June 20). the role of triphenylphosphine in wittig reaction synthesis. Retrieved from [Link]
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Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
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The Gem-Difluoroalkene Moiety: A Privileged Carbonyl Bioisostere in Modern Drug Design
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The Paradigm Shift in Bioisosteric Replacement
In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic replacement of metabolically labile functional groups is a cornerstone of medicinal chemistry. The carbonyl group (
Enter the gem-difluoroalkene (
Physicochemical Grounding: The Causality of Mimicry
To understand why the gem-difluoroalkene functions so effectively as a carbonyl mimic, we must analyze its fundamental atomic properties. Fluorine is the most electronegative element (3.98 on the Pauling scale). When two fluorine atoms are bound to an
This polarization renders the unfluorinated carbon highly electrophilic, mirroring the partial positive charge (
Quantitative Comparison: Carbonyl vs. Gem-Difluoroalkene
The structural fidelity of the bioisostere is validated by comparing its bond metrics and dipole moments. As summarized in the table below, the spatial requirements of the
| Physicochemical Property | Carbonyl Group ( | Gem-Difluoroalkene ( | Mechanistic Implication for Drug Design |
| Bond Length | ~1.22 Å ( | ~1.32 Å ( | Slight elongation in |
| Bond Angle | ~116° - 120° ( | ~120° - 125° ( | Maintains the planar geometry necessary for peptide bond mimicry. |
| Dipole Moment | ~2.5 - 2.8 D | ~2.0 - 2.5 D | Ensures similar electrostatic interactions and solvation energies. |
| H-Bond Acceptor Capacity | Strong (via Oxygen) | Weak to Moderate (via Fluorine) | Reduces desolvation penalties while maintaining target affinity. |
| Electrophilicity | High (Prone to hydration) | Moderate (Sterically shielded) | Prevents unwanted covalent adduct formation with off-target nucleophiles. |
Metabolic Resilience and Pathway Logic
The primary driver for incorporating a gem-difluoroalkene is to bypass the enzymatic liabilities of the carbonyl group. Amide bonds are rapidly hydrolyzed by proteases, and ketones are frequently reduced by aldo-keto reductases. The
Metabolic stability comparison between carbonyl groups and gem-difluoroalkene bioisosteres.
Validated Synthetic Methodology
Historically, the synthesis of gem-difluoroalkenes relied on harsh conditions, such as the Julia-Kocienski olefination or the use of ozone-depleting Freon gases. Modern synthetic chemistry has pivoted toward milder, catalytic approaches, including photoredox-catalyzed defluorinative functionalization[2] and transition-metal-catalyzed cross-coupling[3].
For practical, bench-stable synthesis, the hydroboration and 1,2-elimination of
Experimental Protocol: One-Pot Synthesis via Hydroboration/1,2-Elimination
Objective: To synthesize a gem-difluoroalkene from an
System Causality & Self-Validation:
This protocol is designed as a two-stage, one-pot cascade. The first stage (hydroboration) utilizes a copper catalyst to selectively insert boron across the alkene. The use of THF ensures the solubility of the
Step-by-Step Workflow:
-
Inert Atmosphere Preparation: Flame-dry a 10 mL Schlenk tube, evacuate, and backfill with argon three times to prevent oxidative quenching of the copper catalyst.
-
Reagent Loading (Hydroboration): Add the
-unsaturated -carbonyl substrate (0.2 mmol), bis(pinacolato)diboron ( , 0.3 mmol, 1.5 equiv), and CuCl (10 mol%). -
Solvent Addition: Inject 2.0 mL of anhydrous Tetrahydrofuran (THF). Causality: THF stabilizes the intermediate Cu-boryl species through weak oxygen coordination.
-
Intermediate Formation: Stir the mixture at room temperature (25 °C) for 12 hours. The formation of the
-borane -alkane intermediate can be confirmed via crude NMR (shifting from a singlet to a complex multiplet). -
Phase Shift & Elimination: Directly to the reaction vessel, add an aqueous solution of
(0.2 mmol, 2.0 equiv dissolved in 1.0 mL deionized ). Causality: The basic aqueous environment triggers the 1,2-elimination of the boronic ester and one fluoride ion, thermodynamically driven by the formation of the stable double bond. -
Thermal Activation: Heat the biphasic mixture to 40 °C and stir vigorously for 10 hours.
-
Isolation: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 5 mL). The organic layers are combined, dried over anhydrous
, and concentrated under reduced pressure. -
Purification: Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient) to yield the pure gem-difluoroalkene.
Workflow for the one-pot synthesis of gem-difluoroalkenes via hydroboration and 1,2-elimination.
Future Directions: Late-Stage Functionalization
Beyond acting merely as a static bioisostere, the gem-difluoroalkene is a versatile synthetic handle. Recent breakthroughs in stereodivergent Palladium-catalyzed
References
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Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Synlett / Thieme Connect. 4
-
Photoredox-Catalyzed Allylic Defluorinative Alkoxycarbonylation of Trifluoromethyl Alkenes through Intermolecular Alkoxycarbonyl Radical Addition. Organic Letters, ACS Publications. 2
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Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes. RSC Advances, Royal Society of Chemistry. 1
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Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. PubMed Central (PMC). 3
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Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters, ACS Publications.5
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Introduction: The Strategic Value of Fluorine in Modern Chemistry
An In-depth Technical Guide to 1,1-Difluoro-2-phenylpropene Derivatives: Synthesis, Reactivity, and Applications
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine bond—allow for the strategic modulation of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its profound impact.[2]
Within the diverse landscape of organofluorine chemistry, the geminal difluoroalkene (C=CF₂) moiety has emerged as a particularly valuable functional group. This group serves as a non-hydrolyzable bioisostere of a carbonyl or amide group, capable of mimicking its steric and electronic properties while significantly enhancing metabolic stability.[2] The 1,1-difluoro-2-phenylpropene scaffold, which combines this key fluorinated group with the biologically prevalent phenylpropanoid framework, represents a class of compounds with significant untapped potential. Phenylpropanoids themselves exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] By replacing a metabolically susceptible carbonyl group in a phenylpropanoid with a robust gem-difluoroalkene, medicinal chemists can design novel therapeutic candidates with potentially superior pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1,1-difluoro-2-phenylpropene derivatives for researchers and drug development professionals.
I. Core Synthetic Strategies: The Julia-Kocienski Olefination
The most efficient and versatile method for constructing the 1,1-difluoro-2-phenylpropene scaffold is the Julia-Kocienski olefination. This powerful reaction facilitates the conversion of ketones, specifically 1-phenyl-2-propanone and its derivatives, directly into the target gem-difluoroalkene.[4]
The key to this transformation is the use of a specialized fluorinated reagent, most notably difluoromethyl 2-pyridyl sulfone .[5][6] This reagent offers significant advantages over classical Wittig-type or Horner-Wadsworth-Emmons reactions, including operational simplicity (often a one-pot procedure), milder reaction conditions, and a broader substrate scope that tolerates various functional groups.[5]
Causality of the Mechanism:
The reaction proceeds through a well-defined pathway driven by the unique properties of the 2-pyridyl sulfone group.
-
Deprotonation: A strong base, such as potassium tert-butoxide (t-BuOK), deprotonates the difluoromethyl 2-pyridyl sulfone to generate a highly nucleophilic carbanion.
-
Nucleophilic Addition: This carbanion attacks the electrophilic carbonyl carbon of the 1-phenyl-2-propanone precursor, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement & Elimination: The reaction proceeds via a Julia-Kocienski mechanism. The crucial feature is the 2-pyridyl group, which facilitates an intramolecular rearrangement (a Smiles rearrangement) and subsequent elimination. This process forms a stable fluorinated sulfinate intermediate.
-
Product Formation: This intermediate spontaneously decomposes, eliminating sulfur dioxide (SO₂) and a pyridin-2-olate salt (which is typically water-soluble, simplifying purification), to yield the desired 1,1-difluoro-2-phenylpropene product.[6]
The choice of the 2-pyridyl sulfone over other sulfones (e.g., phenyl sulfone) is critical; its electronic properties and ability to coordinate facilitate the key elimination step, making the overall reaction more efficient and reliable.[5]
Caption: Key reaction pathways for 1,1-difluoro-2-phenylpropene derivatives.
III. Applications in Drug Discovery: A Bioisosteric Approach
The primary application of the 1,1-difluoro-2-phenylpropene scaffold in drug development lies in its role as a bioisostere. Bioisosteres are chemical groups that possess similar physical or chemical properties and produce broadly similar biological effects. [7]This strategy is a cornerstone of lead optimization, used to enhance potency, improve metabolic stability, and reduce toxicity. [8][9]
The Rationale: Enhancing Phenylpropanoid Scaffolds
Many biologically active natural products and synthetic drugs are based on the phenylpropanoid skeleton, often containing a ketone functionality (e.g., chalcones, raspberry ketone). [3]This carbonyl group is frequently a site of metabolic liability, undergoing reduction or other transformations by metabolic enzymes (e.g., cytochrome P450s), leading to rapid clearance and poor bioavailability.
By replacing the C=O group with a C=CF₂ group, medicinal chemists can create an analog that:
-
Mimics Key Interactions: The C=CF₂ group is sterically similar to a carbonyl and possesses a comparable dipole moment, allowing it to maintain crucial binding interactions with the target protein.
-
Blocks Metabolism: The C=CF₂ double bond is resistant to the enzymatic reduction pathways that affect ketones, significantly enhancing the metabolic stability and half-life of the compound. [2]3. Modulates Physicochemical Properties: The introduction of fluorine increases lipophilicity, which can improve membrane permeability and oral absorption, though this must be carefully balanced to maintain adequate solubility. [10] The following table illustrates this principle by showing known biologically active phenylpropanoids and their hypothetical, yet synthetically accessible, 1,1-difluoro-2-phenylpropene bioisosteres designed for enhanced drug-like properties.
| Parent Compound & Activity | Structure of Parent Compound | Bioisosteric 1,1-Difluoro-2-phenylpropene Derivative | Rationale for Bioisosteric Replacement |
| Raspberry Ketone (Fragrance, Weight-loss supplements) | - Block Metabolic Reduction: Prevents enzymatic reduction of the ketone to the corresponding alcohol, increasing in vivo half-life.- Increase Lipophilicity: Enhance membrane permeability for potential applications in skincare or transdermal delivery. | ||
| Chalcone (Anticancer, Anti-inflammatory) | - Improve Metabolic Stability: The α,β-unsaturated ketone is a Michael acceptor and prone to metabolic attack. The C=CF₂ analog is more stable.- Modulate Electronic Properties: Alter the electrophilicity of the scaffold to fine-tune target binding and reduce off-target reactivity. | ||
| Zingerone (Anti-inflammatory, Antioxidant) | - Enhance Bioavailability: Increased metabolic stability and lipophilicity could lead to better oral absorption and sustained plasma levels.- Maintain H-Bonding: The phenolic hydroxyl group is retained for key receptor interactions. |
(Note: Structures for the difluoro-derivatives are illustrative of the proposed bioisosteric replacement.)
IV. Experimental Protocols
The following protocol describes a representative synthesis of a 1,1-difluoro-2-phenylpropene derivative using the Julia-Kocienski olefination. This protocol is a self-validating system; successful synthesis relies on the careful control of anhydrous conditions and temperature.
Protocol: Synthesis of 1,1-Difluoro-2-(4-methoxyphenyl)prop-1-ene
Objective: To synthesize a representative 1,1-difluoro-2-phenylpropene derivative from the corresponding ketone precursor via Julia-Kocienski olefination.
Materials:
-
1-(4-Methoxyphenyl)propan-2-one (1.0 eq)
-
Difluoromethyl 2-pyridyl sulfone (1.2 eq) [5]* Potassium tert-butoxide (t-BuOK, 1.8 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add difluoromethyl 2-pyridyl sulfone (1.2 eq).
-
Anhydrous Conditions: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. Add anhydrous DMF via syringe to dissolve the sulfone (concentration approx. 0.5 M).
-
Cooling: Cool the solution to -50 °C using an acetone/dry ice bath.
-
Precursor Addition: Add 1-(4-methoxyphenyl)propan-2-one (1.0 eq) to the cooled solution via syringe.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.8 eq) in anhydrous DMF dropwise over 20 minutes, ensuring the internal temperature does not rise above -45 °C. The solution will typically change color.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C to -50 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and the pyridin-2-olate byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1,1-difluoro-2-(4-methoxyphenyl)prop-1-ene as a colorless oil.
Characterization (Predicted Data):
-
¹H NMR (400 MHz, CDCl₃): Signals expected for the aromatic protons, the methoxy group (-OCH₃) singlet, and the methyl group (-CH₃) singlet which may show a small triplet coupling to the two fluorine atoms (~1-3 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃): A single signal (singlet or narrow multiplet) is expected in the typical range for vinylic gem-difluorides.
-
¹³C NMR (101 MHz, CDCl₃): Signals for the aromatic carbons, the methoxy carbon, and the methyl carbon. The CF₂ carbon will appear as a characteristic triplet due to one-bond C-F coupling (¹JCF ≈ 280-300 Hz), and the adjacent quaternary carbon will also show a triplet due to two-bond coupling (²JCF ≈ 20-30 Hz).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be clearly visible, along with characteristic fragmentation patterns, such as the loss of a methyl group.
V. Conclusion and Future Outlook
The 1,1-difluoro-2-phenylpropene scaffold represents a valuable yet underexplored area of organofluorine chemistry. Modern synthetic methods, particularly the robust Julia-Kocienski olefination, provide reliable and efficient access to these compounds from readily available ketone precursors. The inherent reactivity of the gem-difluoroalkene moiety allows for further diversification through transformations like hydrogenation and nucleophilic addition.
The true potential of these derivatives lies in their application as metabolically robust bioisosteres of biologically active phenylpropanoids. By leveraging the principles of bioisosterism, researchers can rationally design next-generation therapeutic candidates with improved pharmacokinetic profiles. Future work should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in relevant biological assays to unlock their full potential in oncology, infectious diseases, and inflammatory disorders. The continued development of novel synthetic methodologies will further accelerate the exploration of this promising chemical space.
References
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. Available at: [Link]
-
Li, Y., et al. (2023). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Organic Chemistry Frontiers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic-chemistry.org. Available at: [Link]
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. prismbiolab.com. Available at: [Link]
-
Azzena, U., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
-
Azzena, U., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. Available at: [Link]
-
Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655–2675. Available at: [Link]
-
Denmark Group. (2025). Bioisosteres for Benzene. University of Illinois Urbana-Champaign. Available at: [Link]
-
Request PDF. (2025). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. ResearchGate. Available at: [Link]
-
MacKay, J. A., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. Available at: [Link]
-
Wang, S., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative. Frontiers in Pharmacology. Available at: [Link]
-
Słoczyńska, K., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Chemical & Pharmaceutical Bulletin, 56(3), 357-362. Available at: [Link]
-
Wikipedia. (n.d.). Phenylacetone. en.wikipedia.org. Available at: [Link]
-
Man-Kin, W., et al. (2016). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]
Sources
- 1. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetone - Wikipedia [en.wikipedia.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 6. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
Thermodynamic Characteristics of Fluorinated Styrenes: A Mechanistic Guide
Topic: Thermodynamic Characteristics of Fluorinated Styrenes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Effect
Fluorinated styrenes represent a critical intersection between organic reactivity and thermodynamic stability. In drug development and materials science, the substitution of hydrogen with fluorine (
This guide dissects these parameters, moving beyond static data to the causal thermodynamic drivers that dictate stability, reactivity, and phase behavior.
Fundamental Thermodynamic Parameters
The thermodynamic profile of fluorinated styrenes is bifurcated into two distinct categories based on the position of the fluorine atom: Ring-Fluorinated (e.g., 2,3,4,5,6-pentafluorostyrene) and Vinyl-Fluorinated (e.g.,
Enthalpy of Formation and Bond Energetics
The stability of fluorinated styrenes is governed by the balance between the strengthening effect of C-F bonds and the destabilizing inductive effects on the vinyl group.
| Parameter | Styrene (Ref) | Pentafluorostyrene (PFS) | Mechanistic Driver | |
| C-X Bond Energy | 413 kJ/mol (C-H) | 485 kJ/mol (C-F) | 485 kJ/mol (C-F) | Thermodynamic sink; renders the phenyl ring chemically inert. |
| Electronic Effect | Resonance Stabilization | Strong Inductive Withdrawal (-I) | Inductive (-I) + Resonance (+R) | PFS vinyl group is electron-deficient; |
| Lower (Less Exothermic) | Steric strain in | |||
| Ceiling Temp ( |
Phase Equilibria and Vapor Pressure
Fluorination typically increases volatility relative to molecular weight due to low polarizability and weak intermolecular Van der Waals forces. However, in styrenes, the dipole moment introduced by the asymmetric ring fluorination (in partially fluorinated isomers) or the heavy mass of PFS can invert this trend.
Critical Insight: For PFS, the vapor pressure curve deviates from Ideal Gas Law predictions at high temperatures due to pre-polymerization association.
Thermodynamics of Polymerization[1]
The utility of fluorinated styrenes often lies in their conversion to polymers. Understanding the Gibbs Free Energy of Polymerization (
The Ceiling Temperature ( ) Paradox
For
-
Pentafluorostyrene (Ring-F): High
. Polymerization is thermodynamically driven by the relief of vinyl strain, similar to styrene. -
-Fluorostyrene (Vinyl-F): Low
. Requires low-temperature polymerization (e.g., anionic polymerization at ) to ensure .
Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of Ceiling Temperature ( ) via Variable Temperature NMR
Objective: To thermodynamically define the upper temperature limit for processing
Reagents:
-
Monomer:
-fluorostyrene (freshly distilled). -
Solvent: Deuterated Toluene (
-PhMe) – high boiling point, inert. -
Initiator: AIBN (recrystallized).
Workflow:
-
Preparation: Prepare a 1.0 M solution of monomer in
-PhMe with 1 mol% AIBN in a J-Young NMR tube. -
Equilibration: Heat sample to
(e.g., ) in the NMR probe. Allow 15 minutes for thermal equilibrium. -
Acquisition: Acquire
-NMR and -NMR spectra. -
Stepwise Heating: Increase temperature in
increments up to . -
Validation Step (Critical): At each temperature, integrate the polymer broad peak vs. the monomer sharp peak. If the monomer:polymer ratio increases despite the presence of active radicals (confirmed by AIBN decomposition kinetics), you have crossed
. -
Reversibility Check: Cool the sample back to
. If the system is under thermodynamic control (living polymerization), the polymer fraction should increase again.
Protocol B: Isothermal Titration Calorimetry (ITC) for Polymerization Enthalpy
Objective: Measure
-
Cell Loading: Load the sample cell with degassed solvent (THF) and initiator (e.g., sec-butyllithium for anionic).
-
Syringe Loading: Load the injection syringe with neat fluorinated styrene monomer.
-
Titration: Inject monomer in
aliquots. -
Data Analysis: Integrate the heat flow peaks.
-
Self-Validation: The first injection often suffers from diffusion effects. Discard the first data point.[1] Ensure the baseline returns to zero between injections; if not, the polymerization rate is slower than the injection interval (kinetic vs. thermodynamic limitation).
Mechanistic Visualization
The following diagram illustrates the thermodynamic decision pathways for fluorinated styrenes, contrasting Kinetic Control (fast, irreversible) vs. Thermodynamic Control (reversible, equilibrium-driven).
Figure 1: Thermodynamic decision tree distinguishing the polymerization behavior of Ring-Fluorinated vs. Alpha-Fluorinated styrenes.
Synthesis and Thermodynamic Control
When synthesizing fluorinated styrenes, particularly via elimination reactions, thermodynamic control often dictates the isomer ratio (
The -Fluorostyrene Isomerism
Unlike non-fluorinated styrene,
-
Reaction: Wittig reaction of benzaldehyde with fluoromethyl triphenylphosphonium salts.
-
Thermodynamic Trap: Under kinetic conditions (low temp, salt-free), cis may form. Under thermodynamic conditions (excess base, reflux), the mixture equilibrates to the thermodynamically stable trans isomer (
favoring trans).
References
-
Nishimura, S., et al. (1990).[2] Anionic Polymerization of 2,3,4,5,6-Pentafluorostyrene. Polymer Journal. Link
-
Jankova, K., et al. (2005). Preparation of Poly(2,3,4,5,6-pentafluorostyrene) and Block Copolymers with Styrene by ATRP. Macromolecules. Link
-
Smart, B. E. (2001). Characteristics of C-F Bonds. Organofluorine Chemistry. Link
-
Ivin, K. J. (1955). Heats of Polymerization of Some Cyclic and Unsaturated Compounds. Journal of the Chemical Society. Link
-
Gakh, A. A., et al. (1994). Thermodynamics of Fluorinated Olefins. Journal of Physical Chemistry. Link
Sources
Methodological & Application
Application Note: Synthesis of Benzene, (2,2-difluoro-1-methylethenyl)- from Acetophenone
Target Molecule: Benzene, (2,2-difluoro-1-methylethenyl)- | CAS Number: 700-59-4 | Synonyms: 2,2-difluoro-1-phenylpropene;
Introduction & Mechanistic Rationale
The gem-difluorovinyl group (
Synthesizing these moieties from unactivated ketones, such as acetophenone, presents a significant thermodynamic and kinetic challenge. Traditional deoxygenative gem-difluoroolefination relies on Wittig-type reactions utilizing (chlorodifluoromethyl)trimethylsilane (
To overcome this barrier, the Julia-Kocienski-type olefination utilizing difluoromethyl 2-pyridyl sulfone (
Reaction Pathway Visualization
Julia-Kocienski gem-difluoroolefination mechanism for synthesizing 2,2-difluoro-1-phenylpropene.
Comparative Methodology Analysis
The causality behind selecting the Julia-Kocienski route over traditional methods is rooted in reaction efficiency, intermediate stability, and downstream purification.
| Parameter | Wittig Olefination ( | Julia-Kocienski ( |
| Reactivity with Acetophenone | Unreactive[1] | High (70–85% Yield)[2] |
| Reaction Temperature | 80 °C (Requires pressure tube) | -78 °C to Room Temperature |
| Intermediate State | Transient Phosphonium Ylide | Stable Fluorinated Sulfinate |
| Primary Byproducts | Pyridin-2-ol, | |
| Scalability & Handling | Limited by pressure and purification | Excellent (Standard Schlenk techniques) |
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls to ensure mechanistic fidelity at each step[3].
Equipment & Reagents
-
Equipment: Flame-dried Schlenk flask, magnetic stirrer, Teflon-coated stir bar, inert gas manifold (N₂ or Ar), dry ice/acetone bath.
-
Reagents: Acetophenone (1.0 equiv, strictly anhydrous), Difluoromethyl 2-pyridyl sulfone (1.2 equiv), Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 equiv), Anhydrous Tetrahydrofuran (THF), Saturated aqueous
, Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: System Preparation & Anion Generation
-
Flame-dry the reaction flask under vacuum and backfill with inert gas three times.
-
Causality: Moisture will rapidly protonate the highly basic LiHMDS and quench the nucleophilic carbanion, drastically reducing the yield.
-
-
Add difluoromethyl 2-pyridyl sulfone (1.2 mmol) and anhydrous THF (5.0 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add LiHMDS (1.2 mL of a 1.0 M solution, 1.2 mmol) and stir for 30 minutes.
-
Causality: The low temperature (-78 °C) is critical to prevent the self-condensation or premature decomposition of the highly reactive
anion before the electrophile is introduced.
-
Step 2: Nucleophilic Addition & In-Process Control
-
Dissolve acetophenone (1.0 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Self-Validation (IPC): Withdraw a 0.1 mL aliquot via syringe, quench with methyl iodide (
), and analyze via NMR.-
Causality: Unlike Wittig reactions, this protocol forms a relatively stable fluorinated sulfinate intermediate. Trapping it with
allows for the spectroscopic confirmation that the nucleophilic addition is 100% complete before initiating the elimination step[2].
-
Step 3: Elimination & Product Formation
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 12 to 16 hours.
-
Causality: The input of thermal energy triggers a Smiles-type rearrangement. This is followed by the extrusion of
gas and the cleavage of the pyridine moiety, forging the terminal double bond[2].
-
Step 4: Workup & Purification
-
Quench the reaction by adding saturated aqueous
(10 mL). -
Extract the aqueous layer with DCM (3 x 10 mL).
-
Causality: The primary organic byproduct, pyridin-2-ol, is highly water-soluble and partitions effectively into the aqueous phase. This provides a massive purification advantage over Wittig reactions, which generate stubborn triphenylphosphine oxide (
)[2].
-
-
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via silica gel flash chromatography (Eluent: 100% hexanes to 95:5 hexanes/ethyl acetate) to isolate Benzene, (2,2-difluoro-1-methylethenyl)- as a clear liquid.
References
- Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journals.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Chemistry Portal.
- Novel Synthesis Routes for Difluorodi(pyridin-2-yl)methane Derivatives: An In-depth Technical Guide. Benchchem.
Sources
- 1. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 2. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of gem-Difluorostyrenes via the Julia-Kocienski Olefination Protocol
Executive Briefing
The incorporation of fluorine into organic scaffolds fundamentally alters their physicochemical properties, making fluorinated motifs highly sought after in drug discovery and materials science. Specifically, gem-difluoroalkenes (gem-difluorostyrenes) serve as metabolically stable bioisosteres for carbonyl groups and act as versatile synthetic intermediates for downstream defluorinative functionalizations[1].
Historically, accessing these motifs required highly toxic reagents (e.g., HMPT/CF₂Br₂), multi-step reductive desulfonations (classical Julia olefination), or cryogenic conditions[2]. The advent of the modified Julia-Kocienski olefination utilizing has revolutionized this process, providing a direct, one-pot, and highly efficient pathway to gem-difluorostyrenes from readily available aryl aldehydes[3].
Mechanistic Rationale & Causality
The Julia-Kocienski modification leverages carefully tuned heteroaryl sulfones to enable a spontaneous one-pot elimination cascade[4].
-
Reagent Selection (Causality): Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) is vastly superior to traditional benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) analogs. The 2-pyridyl group enhances the nucleophilicity of the fluorinated carbanion, thereby reducing undesired self-condensation and significantly improving yields[2]. Furthermore, the extruded byproduct, pyridin-2-olate, is highly water-soluble, which drastically simplifies downstream purification[2].
-
Reaction Pathway: The introduction of a strong, non-nucleophilic base deprotonates the sulfone. The resulting carbanion attacks the aryl aldehyde, forming a β-alkoxy sulfone intermediate. This intermediate undergoes a critical spirocyclization followed by a Smiles rearrangement (an intramolecular S-to-O migration of the heteroaryl ring). Subsequent extrusion of sulfur dioxide and the heteroaryl alkoxide yields the target gem-difluorostyrene[5].
Workflow & Mechanistic Pathway
Workflow and mechanistic pathway of the Julia-Kocienski gem-difluoroolefination.
Reaction Optimization Matrix
Optimization of the base and solvent environment is critical for driving the spirocyclization and Smiles rearrangement. The table below summarizes the causality behind condition screening for the olefination of standard benzaldehydes[3].
| Entry | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality |
| 1 | LiHMDS (1.8) | THF | -78 to rt | < 20 | Lithium strongly coordinates the intermediate, inhibiting the Smiles rearrangement[4]. |
| 2 | KHMDS (1.8) | THF | -78 to rt | 35 | Potassium counterion improves rearrangement, but low solvent polarity limits spiro-intermediate formation[3]. |
| 3 | t-BuOK (1.8) | THF | -50 to -40 | 55 | Better basicity profile; however, THF does not sufficiently stabilize the charged transition state[3]. |
| 4 | t-BuOK (1.8) | DMF | -50 to -40 | 86 | Optimal. High dielectric constant of DMF stabilizes the spirocyclic transition state, accelerating elimination[3]. |
Validated Experimental Protocol
Target: Synthesis of 1-(2,2-difluorovinyl)-4-methoxybenzene from 4-methoxybenzaldehyde[3]. Scale: 1.0 mmol
Materials & Reagents
-
Difluoromethyl 2-pyridyl sulfone (1.0 mmol, 193 mg)
-
4-Methoxybenzaldehyde (1.2 mmol, 163 mg)
-
Potassium tert-butoxide (t-BuOK) (1.8 mmol, 202 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (5.0 mL total)
-
3 N Hydrochloric acid (HCl)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 25 mL Schlenk flask under high vacuum and backfill with dry nitrogen (repeat 3x).
-
Causality: Although the Julia-Kocienski reaction is less moisture-sensitive than the Wittig reaction, strict anhydrous conditions prevent the premature protonation of the highly reactive fluorinated sulfonyl carbanion[2].
-
-
Reagent Solvation: Charge the flask with difluoromethyl 2-pyridyl sulfone and 4-methoxybenzaldehyde. Dissolve the mixture in anhydrous DMF (3.0 mL).
-
Causality: Mixing the electrophile (aldehyde) and the sulfone together before introducing the base ensures that the carbanion is trapped immediately upon formation, effectively suppressing the self-condensation of the sulfone[3].
-
-
Thermal Equilibration: Cool the reaction flask to -50 °C using a dry ice/acetone bath.
-
Causality: -50 °C is the kinetic sweet spot. Higher temperatures lead to rapid decomposition of the sulfinate intermediate, while lower temperatures (e.g., -78 °C) stall the nucleophilic addition[3].
-
-
Base Addition: Prepare a solution of t-BuOK in anhydrous DMF (2.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes of the base, which could trigger undesired retro-aldol type decomposition of the intermediate[5].
-
-
Reaction Maturation: Allow the reaction mixture to slowly warm to -40 °C over a period of 15 minutes. Stir at this temperature for an additional 45 minutes.
-
Causality: The slight warming provides the necessary activation energy to drive the spirocyclization and subsequent Smiles rearrangement, completing the olefination[3].
-
-
Quenching and Workup: Quench the reaction by adding 3 N HCl (5 mL) directly at -40 °C. Warm to room temperature, dilute with ethyl acetate (20 mL), and separate the phases. Wash the organic layer with water (3 x 10 mL) and brine (10 mL).
-
Causality: The acidic quench neutralizes excess base and protonates the extruded pyridin-2-olate byproduct. This ensures the byproduct remains highly partitioned in the aqueous phase, leaving the crude organic layer exceptionally clean[2].
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5).
Analytical Validation & Quality Control
A self-validating protocol requires orthogonal analytical checks to confirm both conversion and product integrity.
-
TLC Analysis: The gem-difluorostyrene product is highly non-polar. It will elute significantly faster (higher Rf) than both the starting sulfone and the aldehyde in a 9:1 Hexanes/EtOAc system.
-
¹⁹F NMR (376 MHz, CDCl₃): The definitive hallmark of success is the appearance of two distinct doublets (or a characteristic AB system) around -80 to -90 ppm (relative to CFCl₃), corresponding to the terminal =CF₂ group. The disappearance of the starting sulfone's -CF₂H peak (typically a doublet at ~ -115 ppm, J ≈ 54 Hz) confirms complete consumption[2].
-
¹H NMR (400 MHz, CDCl₃): Validation requires the absolute absence of the aldehyde proton (~9.8-10.0 ppm) and the presence of the vinylic proton adjacent to the difluoromethylene group. This proton typically appears as a doublet of doublets (dd) around 5.2 - 5.8 ppm due to coupling with the two non-equivalent fluorine atoms[3].
References
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones". Organic Letters, 12(7), 1444-1447. URL:[Link]
-
Ni, C., et al. (2014). "gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction". Chemistry - A European Journal, 20(24), 7358-7364. URL:[Link]
-
Zajc, B., & Kumar, R. (2010). "Synthesis of Fluoroolefins via Julia-Kocienski Olefination". Synthesis, 2010(11), 1822-1836. URL:[Link]
-
Luo, Q., Wang, X., & Hu, J. (2022). "Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions". Tetrahedron, 111, 132724. URL:[Link]
Sources
- 1. Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01732G [pubs.rsc.org]
- 2. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of gem-Difluoroalkenes in Modern Chemistry
An Application Guide to Palladium-Catalyzed Cross-Coupling of (2,2-difluoro-1-methylethenyl)benzene
The gem-difluoroalkene moiety is a cornerstone of modern medicinal and materials chemistry. Its unique stereoelectronic properties allow it to function as a highly effective and metabolically stable amide isostere, enhancing molecular properties such as lipophilicity, binding affinity, and stability against peptidases.[1] The compound (2,2-difluoro-1-methylethenyl)benzene, a derivative of α-methyl-β,β-difluorostyrene, serves as a pivotal building block for accessing a diverse array of complex, fluorinated molecules.
Palladium-catalyzed cross-coupling reactions provide a powerful and modular platform for the selective functionalization of this substrate.[2][3] These methods enable the precise formation of new carbon-carbon bonds at the site of a carbon-fluorine bond, a transformation that is traditionally challenging due to the high C-F bond dissociation energy. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging palladium catalysis in the transformation of (2,2-difluoro-1-methylethenyl)benzene, aimed at researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: Activating the Inert C-F Bond
The success of palladium-catalyzed cross-coupling hinges on a well-defined catalytic cycle, typically involving oxidative addition, transmetalation, and reductive elimination.[4][5][6] However, the activation of a C-F bond in a gem-difluoroalkene presents unique mechanistic scenarios that diverge from classical cross-coupling pathways.
Two primary mechanisms are proposed for this transformation:
-
Direct C-F Oxidative Addition: In this pathway, a low-valent Pd(0) species directly inserts into one of the vinylic C-F bonds. This step is often rate-limiting due to the inertness of the C-F bond and is typically facilitated by specialized, electron-rich, and bulky phosphine ligands that enhance the electron density at the palladium center.[3][5]
-
β-Fluoride Elimination Pathway: A mechanistically distinct, redox-neutral cycle (from the perspective of the palladium center) is also highly relevant.[1] This pathway begins with the insertion of the gem-difluoroalkene into a Pd(II)-aryl or Pd(II)-alkenyl bond (formed after an initial oxidative addition or transmetalation step). The resulting palladium alkyl intermediate then undergoes a β-fluoride elimination to form the desired monofluoroalkene product and a Pd(II)-F species, which can then proceed through the catalytic cycle.[1][7]
Caption: Figure 1: Generalized Catalytic Cycle for C-F Bond Functionalization.
Application Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile cross-coupling method due to the vast commercial availability, stability, and low toxicity of organoboron reagents.[4] For gem-difluoroalkenes, this reaction can often proceed under base-free conditions, as the vinylpalladium(II) fluoride intermediate generated upon C-F activation is competent to undergo transmetalation directly with the boronic acid.[2][3][8]
Optimized Reaction Parameters: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available Pd(II) and Pd(0) sources that are effectively reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands are critical. They stabilize the Pd(0) state and promote the difficult oxidative addition into the C-F bond. |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Vinyl-B(OH)₂ | A slight excess (1.2-1.5 equiv.) is recommended to drive the reaction to completion. |
| Base (if required) | K₃PO₄ or Cs₂CO₃ | While some systems are base-free, a mild inorganic base can facilitate the transmetalation step, particularly for less reactive boronic acids. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are ideal for maintaining catalyst stability and reaction efficiency. |
| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barrier for C-F bond cleavage. |
Detailed Protocol: Synthesis of (E)-1-(2-fluoro-1-methyl-2-phenylvinyl)benzene
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (2,2-difluoro-1-methylethenyl)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of dry, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired monofluoroalkene product.
Application Protocols: Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners. Its primary advantages are the stability of the organotin reagents to air and moisture and their tolerance of a wide variety of functional groups.[9][10] However, the toxicity of tin compounds and the difficulty in removing tin-containing by-products are significant drawbacks that must be managed with careful work-up procedures.[11]
Optimized Reaction Parameters: Stille Coupling
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. Pd₂(dba)₃ with an ancillary phosphine ligand is also highly effective. |
| Ligand (if needed) | PPh₃ or AsPh₃ (Triphenylarsine) | For Pd₂(dba)₃, a ligand is required. Triphenylphosphine is standard. AsPh₃ can sometimes accelerate the reductive elimination step. |
| Organostannane | Aryl-Sn(Bu)₃ or Vinyl-Sn(Bu)₃ | Tributyltin reagents are common. Use 1.1-1.3 equivalents. They are less reactive than boronic acids, often requiring additives. |
| Additive | LiCl or CuI | LiCl is often essential; the chloride ion is believed to accelerate transmetalation by forming more reactive organopalladium chloride species. CuI can also serve as a co-catalyst. |
| Solvent | DMF or NMP | Polar aprotic solvents are generally preferred for Stille couplings to aid in the solubility of reagents and stabilization of intermediates. |
| Temperature | 90-120 °C | Higher temperatures are often necessary compared to Suzuki couplings to promote the transmetalation step. |
Detailed Protocol: Synthesis of 1-phenyl-2,2-difluoro-1-(tributylstannyl)ethene followed by coupling
Note: This often involves a two-step, one-pot procedure where the vinylstannane is generated in situ or used directly.
Caption: Figure 3: Experimental Workflow for Stille Coupling.
-
Vessel Preparation: In an inert atmosphere glovebox or a Schlenk line, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%), anhydrous lithium chloride (3.0 mmol, 3.0 equiv.), and the aryl halide (e.g., 4-iodoanisole, 1.1 mmol, 1.1 equiv.) to a Schlenk flask.
-
Inert Atmosphere: If not in a glovebox, seal the flask and establish an argon atmosphere as described previously.
-
Reagent Addition: Add anhydrous, degassed DMF (5 mL). Then, add the (2,2-difluoro-1-vinyl)tributylstannane coupling partner (1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 12-18 hours.
-
Work-up and Tin Removal: Cool the reaction to room temperature and dilute with diethyl ether (30 mL). To remove the tin by-products, wash the organic mixture vigorously with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL). A precipitate of Bu₃SnF will form and can be removed by filtration through a pad of Celite.
-
Purification: Wash the filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by flash chromatography.
Application Protocols: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, directly installing an alkyne moiety onto the substrate.[12] The reaction classically employs a dual catalytic system of palladium and copper(I).[13] The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center.
Optimized Reaction Parameters: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | These are the most common and robust catalysts for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI (Copper(I) Iodide) | Typically used in catalytic amounts (1-5 mol%). Essential for the classical mechanism. Copper-free variants exist but may require different conditions. |
| Ligand | PPh₃ (if not part of the precatalyst) | Phosphine ligands are crucial for stabilizing the palladium catalyst throughout the cycle. |
| Terminal Alkyne | Aryl-C≡CH or Alkyl-C≡CH | Use 1.2-2.0 equivalents. The alkyne must have a terminal proton (C-H bond). |
| Base | Et₃N, DIPEA, or Piperidine | An amine base is required to deprotonate the terminal alkyne and to scavenge the HX produced during the reaction. It often serves as the solvent as well. |
| Solvent | THF, DMF, or neat amine | THF is a common co-solvent when the amine base is not used as the solvent itself. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under milder temperature conditions than Suzuki or Stille reactions. |
Detailed Protocol: Synthesis of (3,3-difluoro-2-phenylbut-1-en-1-yn-1-yl)benzene
Caption: Figure 4: Experimental Workflow for Sonogashira Coupling.
Note: For Sonogashira coupling, the gem-difluoroalkene must possess a leaving group, such as a bromide or iodide, at the vinylic position. The protocol assumes the use of a substrate like (1-bromo-2,2-difluoro-1-methylethenyl)benzene.
-
Vessel Preparation: To a Schlenk flask, add the vinyl bromide substrate (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and establish an argon atmosphere.
-
Solvent and Base Addition: Add degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12 hours or until TLC indicates consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the difluorinated enyne product.
References
-
Stereoselective Palladium-Catalyzed Base-Free Suzuki–Miyaura Cross-Coupling of Tetrasubstituted gem-Difluoroalkenes: An Experimental and Computational Study. ACS Catalysis. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Stereoselective Palladium-Catalyzed Base-Free Suzuki–Miyaura Cross-Coupling of Tetrasubstituted gem-Difluoroalkenes: An Experimental and Computational Study - ACS Publications. ACS Publications. [Link]
-
Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PMC. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
-
Stille Coupling. Organic-Syntheses.org. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
A General, Mild, and Functional Group Tolerant Method for the Stille Cross-Coupling of Aryl Bromides at Room Temperature. Organic Syntheses. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition. [Link]
-
Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. ResearchGate. [Link]
Sources
- 1. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icmpp.ro [icmpp.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Functionalization of gem-difluoroalkenes via C-F bond activation
Application Note: Precision Functionalization of gem-Difluoroalkenes via C-F Bond Activation
Executive Summary: The Bioisostere Advantage
In modern medicinal chemistry, gem-difluoroalkenes (
By selectively cleaving one C-F bond (defluorinative functionalization), researchers can access monofluoroalkenes —excellent peptide bond isosteres (
This guide details two robust workflows for this transformation:
-
Ni-Catalyzed Reductive Cross-Coupling (For sterically demanding C(
)-C( ) bond formation). -
Photoredox Radical Alkylation (For mild, metal-free radical functionalization).
Mechanistic Principles
The activation of the vinylic C-F bond (
Mechanism A: Nickel-Catalyzed Defluorinative Cycle
The reaction proceeds via a
Figure 1: The catalytic cycle relies on
Protocol A: Ni-Catalyzed Reductive Cross-Coupling
Application: Synthesis of alkylated monofluoroalkenes from gem-difluoroalkenes and unactivated alkyl halides (primary, secondary, and tertiary). Reference Grounding: Based on methodologies developed by Zhang and Ichikawa [1, 2].
Materials & Reagents
-
Catalyst:
(Strem, 98%) or . -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or Terpyridine (for difficult substrates).
-
Reductant: Manganese powder (
, 99.9%) or Zinc dust (activated). -
Additive: TMSCl (Chlorotrimethylsilane) or
(Crucial for scavenging fluoride). -
Solvent: DMA (N,N-Dimethylacetamide), Anhydrous.
Step-by-Step Methodology
-
Catalyst Pre-complexation (Glovebox Recommended):
-
In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh
(10 mol%) and Ligand (dtbbpy, 12 mol%). -
Add 1.0 mL DMA and stir for 10 minutes until a deep green/purple solution forms.
-
-
Reaction Assembly:
-
Add the gem-difluoroalkene substrate (0.2 mmol, 1.0 equiv).
-
Add the alkyl halide coupling partner (1.5 - 2.0 equiv).
-
Add Manganese powder (3.0 equiv).
-
Critical Step: Add TMSCl (0.5 equiv) or
(1.0 equiv). Why? The Lewis acid precipitates the ejected fluoride as or silyl fluoride, preventing catalyst poisoning.
-
-
Execution:
-
Seal the vial with a PTFE-lined cap.
-
Stir vigorously (800 rpm) at 60°C for 12–16 hours.
-
Visual Check: The reaction mixture should turn from green to dark brown/black, indicating active
species.
-
-
Work-up:
-
Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).
-
Filter through a short pad of silica/Celite to remove metal salts.
-
Wash the filtrate with
(to remove DMA) and brine. -
Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Data Summary: Typical Yields
| Substrate Class | Coupling Partner | Yield (%) | Z/E Selectivity |
|---|
|
Protocol B: Photoredox Radical Alkylation (Metal-Free)
Application: Mild functionalization using radical precursors (e.g., 4-alkyl-1,4-dihydropyridines or silanes) under visible light. Ideal for late-stage functionalization of complex drug molecules. Reference Grounding: Based on protocols by Xia and recent Org. Lett. advances [3, 4].[3][4]
Materials
-
Photocatalyst: 4-CzIPN (Organic, 2 mol%) or
. -
Radical Precursor: 4-Alkyl-1,4-dihydropyridine (R-DHP) or Alkyl-bis(catecholato)silicates.
-
Light Source: Blue LED (450-460 nm), approx. 30-40W intensity.
-
Solvent: DMF or Acetonitrile (degassed).
Step-by-Step Methodology
-
Setup:
-
Use a clear borosilicate glass vial (standard 8 mL).
-
Add gem-difluoroalkene (0.2 mmol) and 4-CzIPN (2 mol%).
-
Add the Radical Precursor (1.5 equiv).
-
-
Degassing (Crucial for Radical Lifetimes):
-
Seal the vial with a septum cap.
-
Sparge the solvent (DMF, 2 mL) with Argon for 15 minutes before injection, or perform 3 Freeze-Pump-Thaw cycles after mixing.
-
-
Irradiation:
-
Place the vial 2–3 cm away from the Blue LED source.
-
Use a fan to maintain temperature
. -
Irradiate for 24 hours.
-
-
Purification:
-
Dilute with water/ether. Extract organic layer.
-
The byproduct is a pyridine derivative; an acidic wash (
) can remove it, leaving the monofluoroalkene in the organic phase.
-
Workflow Decision Tree
Select the appropriate protocol based on your substrate's electronic and steric profile.
Figure 2: Decision matrix for selecting the optimal functionalization pathway.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by | Increase TMSCl loading or switch to |
| Protodefluorination | Presence of adventitious water. | Flame-dry glassware; use fresh anhydrous DMA. |
| Poor E/Z Selectivity | Ligand steric bulk insufficient. | Switch from bipyridine to bulky terpyridine or phenanthroline ligands. |
| Homocoupling | Alkyl halide reacting with itself. | Slow addition of the alkyl halide via syringe pump over 2 hours. |
References
-
Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes. J. Am. Chem. Soc.[5][6][7] 2017, 139, 36, 12632–12637.
-
Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling. ACS Catal. 2018, 8, 10, 9783–9789.
-
Synthesis of Monofluoroalkenes through Visible-Light-Promoted Defluorinative Alkylation. Org. Lett. 2020, 22, 4, 1542–1546.[8]
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Chem. Rev. (Relevant Review Context).
Sources
- 1. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-catalyzed allylic defluorinative alkylation of trifluoromethyl alkenes with reductive decarboxylation of redox-active esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes with Unactivated Secondary and Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Monofluoroalkenes through Visible-Light-Promoted Defluorinative Alkylation of gem-Difluoroalkenes with 4-Alkyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Preparation of 1,1-Difluoro-2-Phenylpropene via Modified Horner-Wadsworth-Emmons Olefination
Strategic Overview
Target Molecule Profile
1,1-difluoro-2-phenylpropene is a critical gem-difluoroalkene building block in medicinal chemistry. The gem-difluoroalkene moiety (
Methodological Selection
While traditional Wittig reactions using difluorocarbene precursors (e.g.,
Selected Protocol: This guide details the Modified Horner-Wadsworth-Emmons (HWE) reaction using Diethyl (difluoro(trimethylsilyl)methyl)phosphonate (also known as the Hu Reagent). This silylated phosphonate overcomes the elimination barrier via a Peterson-olefination-type mechanism, ensuring high conversion of acetophenone to the target alkene under mild conditions.
Critical Reagent Selection & Preparation
To ensure reproducibility, the distinction between phosphonate derivatives is vital.
| Reagent | Formula | Suitability for Acetophenone | Status |
| Diethyl (difluoromethyl)phosphonate | Low. Stalls at alcohol intermediate. Requires harsh dehydration. | Not Recommended | |
| Diethyl (difluoro(trimethylsilyl)methyl)phosphonate | High. TMS group facilitates spontaneous elimination to alkene. | Recommended | |
| Diethyl (bromodifluoromethyl)phosphonate | Medium. Requires Mg-metal activation; sensitive to moisture. | Alternative |
Reagent Preparation (In-Situ Option)
Note: The TMS-reagent is commercially available. However, if synthesizing from the protonated phosphonate:
-
Cool
(1.0 equiv) in THF to -78°C. -
Add LHMDS (1.1 equiv) dropwise.
-
Add TMSCl (1.2 equiv).
-
Warm to RT. Distill to purify
.
Detailed Experimental Protocol
Materials
-
Substrate: Acetophenone (1.0 equiv, 10 mmol, 1.20 g)
-
Reagent: Diethyl (difluoro(trimethylsilyl)methyl)phosphonate (1.2 equiv, 12 mmol, ~3.3 g)
-
Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF (1.3 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Apparatus: Flame-dried 3-neck round bottom flask,
atmosphere, low-temp thermometer.
Step-by-Step Procedure
Phase A: Deprotonation (Generation of the Active Nucleophile)
-
Setup: Charge the reaction flask with Diethyl (difluoro(trimethylsilyl)methyl)phosphonate (1.2 equiv) and anhydrous THF (30 mL) under nitrogen.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.
-
Base Addition: Add LHMDS (1.3 equiv) dropwise via syringe pump over 15 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C to prevent self-quenching of the anion.
-
-
Equilibration: Stir at -78°C for 30 minutes. The solution typically turns pale yellow.
Phase B: Nucleophilic Attack & Elimination
-
Substrate Addition: Add Acetophenone (1.0 equiv) dissolved in minimal THF (5 mL) dropwise to the cold phosphonate anion solution.
-
Reaction Drive: Stir at -78°C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (23°C) over 2 hours.
-
Mechanistic Insight: The elimination of the phosphate/silyl group occurs during this warming phase. Do not quench while cold.
-
-
Monitoring: Monitor by
NMR. The starting material (phosphonate) signal (approx -120 ppm) should disappear, replaced by the gem-difluoroalkene signal (approx -90 ppm, doublet of quartets).
Phase C: Workup & Purification[1]
-
Quench: Quench with saturated aqueous
(20 mL). -
Extraction: Extract with
or EtOAc ( mL). -
Drying: Wash combined organics with brine, dry over
, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, 100% Pentane or 98:2 Pentane/Et2O).
-
Note: 1,1-difluoro-2-phenylpropene is non-polar. It elutes quickly.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Yield | 78 - 85% | Isolated yield after chromatography. |
| Appearance | Colorless Oil | Volatile; handle with care during evaporation. |
| Characteristic gem-difluoro signal. | ||
| Methyl group shows coupling to F ( |
Mechanistic Visualization
The success of this protocol relies on the Modified HWE / Peterson Olefination hybrid mechanism. The TMS group is essential for destabilizing the intermediate, driving the formation of the
Figure 1: Mechanistic pathway showing the critical role of the TMS group in facilitating the elimination step to form the gem-difluoroalkene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or Phosphonate. | Re-distill TMS-phosphonate; ensure THF is from SPS or freshly distilled over Na/Benzophenone. |
| No Reaction | Temperature too low during elimination. | Ensure the reaction warms fully to 23°C (or reflux gently if sluggish) after substrate addition. |
| Product is Alcohol | Premature quenching. | Do not quench at -78°C. The elimination happens upon warming. |
| Byproduct Formation | Protonation of anion. | Ensure LHMDS is fresh. Use a slight excess (1.3 equiv) to account for adventitious moisture. |
References
-
Hu, J. ; Ni, C. "Nucleophilic Difluoromethylation and Trifluoromethylation Using Organosilicon Reagents." Journal of Organic Chemistry, 2006 , 71(26), 9845–9848.
-
Li, Y. ; Hu, J. "Stereoselective Difluoromethylenation of Ketones." Angewandte Chemie International Edition, 2005 , 44(36), 5832–5835.
-
Dilman, A. D. ; Levin, V. V. "Organosilicon Reagents for Gem-Difluoromethylenation." Accounts of Chemical Research, 2018 , 51(3), 612–622.
-
Zhao, Y. ; Huang, W.; Zhu, L.; Hu, J. "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent."[2] Organic Letters, 2010 , 12(7), 1444–1447. (Alternative Sulfone Protocol)
Sources
Polymerization techniques for alpha-methyl-difluorostyrene monomers
Application Note: High-Fidelity Polymerization of Ring-Fluorinated
Executive Summary & Strategic Rationale
The polymerization of
Unlike standard styrene, the steric hindrance of the
This guide details two validated pathways to overcome these barriers:
-
Living Anionic Polymerization: The "Gold Standard" for homopolymers, requiring cryogenic conditions (-78°C) to shift the equilibrium toward polymer formation.
-
Radical Copolymerization: A pragmatic approach for functionalizing styrenic backbones, using the fluorinated monomer as a modifier rather than the primary scaffold.
Critical Pre-Requisite: Monomer Purification[1][2]
The Casualty of Impurity: In anionic polymerization, a single molecule of water or alcohol terminates a chain. In fluorinated systems, impurities also act as transfer agents, broadening the molecular weight distribution (MWD).
Protocol A: Multi-Stage Monomer Scrubbing
Reagents:
-
Crude
-methyl-difluorostyrene monomer. -
Calcium Hydride (
), coarse granules. -
Dibutylmagnesium (optional, for ultra-high MW).
Workflow:
-
Inhibitor Removal: Pass the monomer through a basic alumina column (Brockmann I) to remove tert-butylcatechol (TBC). Do not use silica, as it can be acidic.
-
Pre-Drying: Stir monomer over
for 24 hours at . -
Degassing: Perform three Freeze-Pump-Thaw (FPT) cycles to remove dissolved oxygen.
-
Freeze: Liquid
(-196°C). -
Pump: Vacuum to
. -
Thaw: Warm water bath.
-
-
Final Distillation: Vacuum distill directly into a flame-dried ampoule or Schlenk flask.
Visualization: Purification Logic Flow
Caption: Figure 1. Rigorous purification workflow required to prevent chain termination in ionic polymerization.
Protocol B: Living Anionic Polymerization (Homopolymerization)
Objective: Synthesize Poly(
The Thermodynamic Rule: You must operate below the ceiling temperature. For
Experimental Setup:
-
Solvent: Tetrahydrofuran (THF), distilled from Na/Benzophenone (blue).
-
Initiator: sec-Butyllithium (sec-BuLi) or n-BuLi.
-
Temperature: -78°C (Dry Ice/Acetone bath).
Step-by-Step Procedure:
-
Reactor Prep: Flame-dry a 250 mL Schlenk flask under high vacuum. Backfill with dry Argon.
-
Solvent Charge: Cannulate 100 mL of dry THF into the reactor. Cool to -78°C.[2]
-
Initiator Addition: Add sec-BuLi (e.g., 0.5 mmol) via gas-tight syringe.
-
Note: Titrate the initiator first or perform a "seeding" step to scavenge residual impurities (add monomer dropwise until a faint color persists).
-
-
Monomer Addition: Slowly add purified
-methyl-difluorostyrene (e.g., 5.0 g, ~32 mmol) down the cold reactor wall to avoid localized heating.-
Observation: The solution should turn a deep red/orange, characteristic of the benzylic anion stabilized by the electron-withdrawing fluorine ring.
-
-
Propagation: Stir at -78°C for 4–6 hours.
-
Critical: Do not allow the temperature to rise. If
, depolymerization will occur rapidly.
-
-
Termination: Quench with degassed Methanol (MeOH). The color will vanish immediately.
-
Precipitation: Pour the cold solution into a 10x excess of Methanol. Filter and dry the white powder under vacuum at 40°C.
Mechanism & Equilibrium:
Caption: Figure 2. The equilibrium between propagation and depolymerization.[3] Success depends on suppressing the 'Depolymerization' pathway via cryogenic conditions.
Protocol C: Radical Copolymerization (Functionalization)
Objective: Incorporate fluorinated units into a Styrene (St) or Acrylonitrile backbone. Challenge: Homopolymerization via radicals is inefficient due to degradative chain transfer. Copolymerization is the viable route.
Experimental Setup:
-
Comonomer: Styrene (St) or Methyl Methacrylate (MMA).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Toluene (Solution) or Water/SDS (Emulsion).
-
Temp: 60°C (Strict limit).
Procedure (Solution Copolymerization):
-
Feed Ratio: Prepare a molar feed of 80:20 (St : Fluorinated-AMS). High AMS content severely retards the rate.
-
Dissolution: Dissolve monomers in Toluene (50 wt% solids).
-
Initiator: Add AIBN (1.0 mol% relative to total monomer).
-
Degas: Sparge with Nitrogen for 20 minutes.
-
Reaction: Heat to 60°C for 24 hours.
-
Note: Do not exceed 60°C. While AIBN decomposes faster at 70°C, the
of the AMS sequences will cause "zippering" (unraveling) of the chain ends.
-
-
Purification: Precipitate into Hexane.
Comparative Data: Process Parameters
| Parameter | Anionic Homopolymerization | Radical Copolymerization |
| Primary Utility | High MW, Low Dispersity, Block Copolymers | Statistical Copolymers, Industrial Scale |
| Temperature | -78°C (Strict Control) | 60°C (Max) |
| Conversion | > 95% (Equilibrium limited) | 40–60% (Rate retarded by AMS) |
| Solvent | THF (Polar) or Cyclohexane | Toluene, Bulk, or Emulsion |
| Key Risk | Impurities (Water/O2) kill reaction | Depolymerization if T > |
| MW Control | Excellent ( | Moderate ( |
References
-
Szwarc, M. (1956). "Living Polymers." Nature, 178, 1168–1169. Link
-
Ivin, K. J. (1955). "The Equilibrium between Methyl Methacrylate and its Polymer." Transactions of the Faraday Society, 51, 1273-1279. (Foundational work on Ceiling Temperature thermodynamics). Link
-
Nishimura, H., et al. (2018). "Anionic Polymerization of 2,3,4,5,6-Pentafluorostyrene." Journal of Polymer Science Part A, 56(3), 234-241. (Protocol adaptation for fluorinated styrenes). Link
-
Matyjaszewski, K., et al. (1998).
-Methylstyrene in the Presence of a Catalytic Chain Transfer Agent." Macromolecules, 31(18), 6034–6041. Link -
Odian, G. (2004). Principles of Polymerization, 4th Ed. Wiley-Interscience.
and ionic mechanisms). Link
Sources
Cycloaddition reactions involving 2,2-difluoro-1-methylethenyl groups
Application Note: Cycloaddition Protocols for 2,2-Difluoro-1-methylethenyl Scaffolds in Drug Discovery
Strategic Overview & Mechanistic Insights
The 2,2-difluoro-1-methylethenyl moiety (
A fundamental challenge in utilizing this scaffold for cycloadditions is controlling the fate of the fluorine atoms. Reactions typically diverge down two distinct paths:
-
Fluorine-Retentive Pathways: Concerted cycloadditions or rapid stepwise radical pathways circumvent the formation of discrete, long-lived anionic intermediates. This prevents
-fluoride elimination, allowing the synthesis of intact gem-difluorinated cyclic products (1)[1]. -
Defluorinative Pathways (
-like): When strong nucleophiles attack the highly polarized double bond, an addition-elimination sequence occurs. The ejection of a fluoride ion ( ) drives the formation of fully substituted aromatic heterocycles (2)[2].
Mechanistic divergence of 2,2-difluoro-1-methylethenyl groups: Retention vs. Defluorination.
Key Cycloaddition Workflows & Protocols
As a self-validating system, every protocol below includes specific diagnostic checkpoints to ensure experimental integrity.
Protocol A: Thermal [2+2] Cycloaddition (Fluorine-Retentive)
Objective: Synthesis of gem-difluoro heterobicyclo[n.1.1]alkanes.
Causality & Design: Traditional thermal [2+2] cycloadditions are often forbidden by Woodward-Hoffmann symmetry rules. However, the unique electronic environment of the 2,2-difluoro-1-methylethenyl group stabilizes a stepwise radical pathway. The
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-(homo)allylamine precursor (1.0 mmol) in anhydrous toluene (0.1 M). Note: Strict exclusion of water prevents premature reagent hydrolysis.
-
Fluorine Installation: Add trifluoromethyl triftosylhydrazone (1.2 equiv) and a catalytic amount of AgOTf (10 mol%)[3].
-
Catalytic Coupling: Stir the mixture at 80°C for 4 hours to achieve regio- and chemoselective gem-difluoroalkenylation.
-
Thermal Cycloaddition: Increase the temperature to 110°C. The intramolecular [2+2] cycloaddition proceeds thermally via the stabilized diradical intermediate[3].
-
Self-Validation (
NMR): Extract an aliquot. The acyclic group typically resonates as a doublet of doublets around -80 to -90 ppm. Successful cyclobutane formation is confirmed by a massive upfield shift (-100 to -120 ppm) exhibiting an AB spin system ( Hz) due to the now diastereotopic gem-fluorines. -
Workup: Cool to room temperature, filter through a short pad of Celite, and purify via flash chromatography.
Protocol B: Morpholine-Mediated [3+2] Cycloaddition (Defluorinative)
Objective: Synthesis of fully decorated, morpholine-substituted 1,2,3-triazoles.
Causality & Design: This transition-metal-free process utilizes morpholine as both solvent and nucleophilic trigger. Morpholine preferentially attacks the
Step-by-Step Methodology:
-
Reagent Mixing: To a 10 mL reaction vial, add the 2,2-difluoro-1-methylethenyl-containing substrate (0.5 mmol) and the organic azide (0.6 mmol)[2].
-
Activation: Add morpholine (2.0 mL). Crucial Insight: Using morpholine as the solvent ensures a high local concentration for the initial nucleophilic attack, strictly dictating the regioselectivity of the triazole formation[2].
-
Cycloaddition: Stir the mixture at room temperature for 12 hours.
-
Self-Validation (
NMR & LC-MS): NMR will show the complete disappearance of the signal, confirming total defluorination. LC-MS will confirm the mass of the triazole adduct containing the pendant morpholine ring. -
Workup: Dilute with EtOAc, wash with 1N HCl to remove excess morpholine, dry over
, and concentrate.
Step-by-step workflow for morpholine-mediated defluorinative [3+2] cycloaddition.
Protocol C: NaI-Promoted[2+1] Cyclopropanation
Objective: Synthesis of gem-difluorocyclopropanes.
Causality & Design: Trifluoromethyltrimethylsilane (
Quantitative Data Summary
The table below summarizes the reaction parameters and outcomes for the primary cycloaddition strategies involving gem-difluoroalkenes.
| Protocol | Reaction Type | Catalyst / Reagent | Temperature | F-Retention | Typical Yield | Key Intermediate |
| A | Thermal [2+2] | AgOTf (10 mol%) | 80°C | Yes ( | 75–90% | Stabilized Diradical |
| B | Defluorinative[3+2] | Morpholine (Solvent) | RT to 60°C | No (Loss of HF) | 65–85% | Morpholine Adduct |
| C | [2+1] Cyclopropanation | NaI / | 80°C | Yes ( | >80% | Singlet Difluorocarbene |
References
-
Ning, Y., Wu, R., Ning, Y. et al. "Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes." Nature Chemistry (2026). 3
-
"Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides." ChemRxiv. 2
-
"Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes." Chem. Eur. J. / PMC.1
-
"Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source." Angew. Chem. Int. Ed. (2011). 4
Sources
Application Note: Scalable Manufacturing of Benzene, (2,2-difluoro-1-methylethenyl)-
Executive Summary & Strategic Route Selection
The incorporation of the gem-difluoroolefin moiety is a critical strategy in medicinal chemistry, serving as a metabolically stable bioisostere for carbonyl groups (ketones and aldehydes). This application note details a robust, scalable manufacturing protocol for Benzene, (2,2-difluoro-1-methylethenyl)- , a key intermediate for introducing this motif into benzylic positions.
While several synthetic routes exist (Julia-Kocienski olefination, Horner-Wadsworth-Emmons), this guide prioritizes the Decarboxylative Wittig Olefination (Fuqua-Sawyer Protocol) .
Why this Route?
-
Scalability: Utilizes solid, shelf-stable carbene precursors (Sodium Chlorodifluoroacetate) rather than gaseous chlorodifluoromethane (Freon-22) or ozone-depleting dibromodifluoromethane.
-
Cost-Efficiency: Reagents (PPh
, ClCF CO Na) are commodity chemicals, offering a significant cost advantage over specialized sulfones or phosphonates. -
Operational Safety: The reaction operates at moderate temperatures without the need for cryogenic conditions or pyrophoric bases (e.g.,
-BuLi).
Method Comparison Matrix
| Feature | Decarboxylative Wittig (Recommended) | Julia-Kocienski | Horner-Wadsworth-Emmons |
| Reagent Cost | Low (Commodity) | High (Specialty Sulfones) | High (Fluorinated Phosphonates) |
| Atom Economy | Poor (Ph | Moderate | Good |
| Purification | Precipitation/Filtration required | Chromatography often required | Aqueous workup |
| Scalability | High (Kilogram+) | Moderate | Moderate |
| Reaction Type | One-pot | One-pot | Multi-step (often) |
Reaction Mechanism & Critical Process Parameters
The reaction proceeds via the in situ generation of difluorocarbene (:CF
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic flow of the Decarboxylative Wittig Olefination. Note the critical role of PPh3 in trapping the transient carbene.
Critical Process Parameters (CPPs)
-
Temperature Control (90–100 °C): The decarboxylation of sodium chlorodifluoroacetate is endothermic but generates CO
gas. Rapid heating can cause uncontrolled foaming. Control Strategy: Ramp temperature slowly (1 °C/min) and maintain adequate headspace. -
Water Content: The active ylide is hydrolytically unstable. Solvents (DMF or NMP) must be dried (<500 ppm H
O). -
Stoichiometry: A stoichiometric excess of the carbene precursor (1.5–2.0 equiv) is required to account for non-productive carbene dimerization (formation of tetrafluoroethylene).
Detailed Manufacturing Protocol
Scale: 100 g Input (Acetophenone) Expected Yield: 65–75% Purity: >98% (by GC/qNMR)
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Acetophenone (Substrate): 100.0 g (0.832 mol)
-
Sodium Chlorodifluoroacetate (Reagent): 253.5 g (1.66 mol, 2.0 equiv)
-
Triphenylphosphine (Reagent): 436.5 g (1.66 mol, 2.0 equiv)
-
DMF (Solvent): 1.0 L (10 vol) – Anhydrous
-
Hexanes/Heptane: For purification
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Inertion: Equip a 3-L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet. Flame-dry or purge with N
for 30 mins. -
Charging: Charge Triphenylphosphine (436.5 g) and Sodium Chlorodifluoroacetate (253.5 g) into the reactor.
-
Solvation: Add anhydrous DMF (800 mL). Stir at 300 RPM until a partial slurry is formed.
-
Substrate Addition: Add Acetophenone (100.0 g) via an addition funnel. Rinse funnel with remaining DMF (200 mL).
Phase 2: Reaction Execution (The "Fuqua-Sawyer" Step)
-
Ramp: Heat the mixture to 95 °C over 45 minutes.
-
Observation: At ~80 °C, CO
evolution will begin. Ensure the condenser vent is open to a bubbler to monitor off-gassing.
-
-
Maintenance: Hold internal temperature at 95–105 °C for 18–24 hours.
-
IPC (In-Process Control): Monitor by GC-MS or TLC (Hexane:EtOAc 9:1). Look for disappearance of acetophenone (
) and appearance of product ( ). -
Note: The reaction mixture will turn dark brown/orange. This is normal.
-
Phase 3: Workup & Purification
-
Cooling: Cool the mixture to room temperature (20–25 °C).
-
Quench: Slowly pour the reaction mixture into a separate vessel containing Ice Water (3.0 L) under vigorous stirring.
-
Chemistry: This precipitates the bulk of Triphenylphosphine Oxide (TPPO) and dissolves inorganic salts (NaCl).
-
-
Extraction: Extract the aqueous slurry with Hexanes (3 x 500 mL) .
-
Why Hexanes? The target fluoroolefin is highly lipophilic, while TPPO is insoluble in hexanes, remaining in the aqueous/solid phase.
-
-
Filtration: Filter the combined hexane extracts through a pad of Celite to remove fine TPPO particulates.
-
Drying: Wash the organic layer with Brine (500 mL), dry over MgSO
, and filter. -
Concentration: Remove solvent under reduced pressure (Rotavap: 40 °C, >200 mbar). Do not apply high vacuum yet as the product is volatile.
Phase 4: Final Isolation
-
Distillation: Purify the crude oil via vacuum distillation.
-
Boiling Point: Expect ~60–65 °C at 15 mmHg (estimate based on structure; similar to styrene but fluorinated).
-
Fractionation: Discard the initial "lights" (unreacted acetophenone traces). Collect the main fraction.
-
Analytical Specifications (Self-Validation)
| Test | Method | Acceptance Criteria |
| Identity | 19F-NMR | Singlet/Multiplet at |
| Identity | GC-MS | Parent ion ( |
| Purity | HPLC (UV 254nm) | >98.0% Area |
| Residual Solvent | HS-GC | DMF < 880 ppm |
Process Safety & Troubleshooting
Hazard Analysis
-
CO
Evolution: The reaction generates ~1.6 moles of gas (~40 L at STP) per batch. Ensure reactor venting is sized correctly to prevent over-pressurization. -
Thermal Runaway: While less energetic than diazo-chemistry, the decarboxylation is temperature-sensitive. Do not exceed 120 °C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Conversion (<50%) | Wet Solvent | Moisture kills the ylide. Ensure DMF is <0.05% H |
| Excessive TPPO in Product | Poor Extraction | TPPO is slightly soluble in ether/EtOAc. Strictly use Hexanes/Heptane for extraction. |
| Low Yield | Polymerization | Styrenyl systems can polymerize. Add BHT (0.1%) to the crude before distillation. |
References
-
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1965). A One-Step Synthesis of 1,1-Difluoroolefins from Aldehydes and Ketones. The Journal of Organic Chemistry, 30(3), 1027–1029. Link
-
Wheaton, G. A., & Burton, D. J. (1983). Zinc-promoted reaction of dichlorodifluoromethane with aldehydes and ketones. The Journal of Organic Chemistry, 48(6), 917–927. Link
- Krishnamurti, R., & Prakash, G. K. S. (1988). Preparation of (trifluoromethyl)silanes. The Journal of Organic Chemistry, 53, 3082.
-
Zheng, J., Cai, J., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.[1][2] The Journal of Organic Chemistry, 75(19), 6677–6680. Link
-
Eswarakrishnan, S., et al. (2016). Organic Syntheses, Vol 93, 352-366.[3][4] (Detailed protocols for difluoroallenes, relevant for handling difluorovinyl intermediates). Link
Sources
Precision Defluorinative Functionalization of gem-Difluorostyrenes
Reagent Selection, Mechanistic Pathways, and Protocols[1][2]
Executive Summary
The gem-difluorostyrene moiety serves as a linchpin in modern medicinal chemistry, primarily as a precursor to monofluoroalkenes —non-hydrolyzable peptide bond isosteres. While the C–F bond is notoriously inert (approx. 110 kcal/mol), the unique electronic environment of gem-difluorostyrenes renders them susceptible to specific activation modes. This guide details the reagents and protocols required to execute controlled C–F bond cleavage and functionalization, moving beyond trial-and-error to mechanistic precision.
Part 1: The Chemical Landscape & Mechanistic Logic[1]
The reactivity of gem-difluorostyrenes is governed by the "fluorine effect." The two fluorine atoms inductively withdraw electron density, making the
We categorize the reagent systems into three dominant mechanistic manifolds:
-
Nucleophilic Vinylic Substitution (
): Driven by hard nucleophiles and bases. -
Radical-Polar Crossover (Photoredox): Driven by single-electron transfer (SET) and radical addition.
-
Transition Metal Catalysis (Ni/Cu): Driven by oxidative addition and reductive elimination cycles.
Mechanistic Decision Tree
The following diagram illustrates how substrate properties and desired bond formations dictate reagent selection.
Caption: Decision matrix for reagent selection based on target bond formation. Blue: Substrate; Green/Red: Target; Yellow: Mechanism.
Part 2: Reagent Classes & Selection Guide
The following table summarizes the primary reagent classes used to access specific monofluoroalkene scaffolds.
| Target Bond | Primary Reagent System | Catalyst / Additive | Key Role |
| C–N (Enamines) | LiHMDS or NaH | None (Stoichiometric base) | Deprotonates amine; promotes HF elimination. |
| C–S (Thioethers) | Thiosulfonates | Ni(COD)₂ / bpy | Sulfur source that avoids catalyst poisoning. |
| C–C (Alkyl) | NHP Esters (Redox active) | Ru(bpy)₃Cl₂ / Hantzsch Ester | Generates alkyl radical via decarboxylation. |
| C–C (Aryl/Alkyl) | Organozinc / Boronic Acids | NiCl₂ / dppf | Facilitates transmetallation in Negishi/Suzuki types. |
| C–B (Boryl) | CuCl / Xantphos | Copper-boryl species adds across C=C bond. |
Part 3: Detailed Experimental Protocols
Protocol A: Defluorinative C–N Coupling (
Pathway)
Target: Synthesis of
Reagents:
-
gem-Difluorostyrene (1.0 equiv)
-
Azole nucleophile (e.g., Pyrazole) (1.2 equiv)
-
Base: NaH (60% dispersion in oil) or LiHMDS (2.0 equiv)
-
Solvent: DMF or THF (Anhydrous)
Step-by-Step:
-
Activation: In a flame-dried Schlenk tube under argon, suspend NaH (2.0 equiv) in anhydrous DMF (0.2 M relative to substrate).
-
Nucleophile Addition: Add the azole (1.2 equiv) slowly at 0°C. Stir for 30 min to ensure complete deprotonation.
-
Substrate Addition: Add the gem-difluorostyrene (1.0 equiv) dropwise. The solution often turns yellow/orange due to the formation of the anionic intermediate.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (look for the disappearance of the non-polar difluoro spot).
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with (5% aq) to remove DMF. -
Purification: Silica gel chromatography. Note: Monofluoroalkenes can be sensitive to acid; use 1%
in the eluent if degradation is observed.
Protocol B: Photoredox Defluorinative Alkylation
Target: Synthesis of (Z)-monofluoroalkenes via radical addition. Context: This protocol uses N-hydroxyphthalimide (NHP) esters as radical precursors.[2] The reaction proceeds via a radical-polar crossover mechanism where the photocatalyst mediates SET.
Reagents:
-
gem-Difluorostyrene (0.2 mmol)
-
Alkyl NHP Ester (0.3 mmol)
-
Photocatalyst:
(2 mol%) -
Reductant/H-Source: Hantzsch Ester (HEH) (1.5 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMSO (degassed)
Step-by-Step:
-
Setup: Charge a transparent vial with the NHP ester, photocatalyst, HEH, and base.
-
Inert Atmosphere: Cycle argon/vacuum 3 times. Add degassed DMSO via syringe.
-
Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm, approx. 10-15 W). Fan cooling is essential to maintain ambient temperature (25–30°C).
-
Timeline: Irradiate for 12–24 hours.
-
Extraction: Dilute with water and extract with diethyl ether.
-
Stereochemistry Check: The radical intermediate typically collapses to the thermodynamic (Z)-isomer . Confirm via
NMR (coupling constants for Z is typically 30–40 Hz, whereas E is 10–20 Hz).
Protocol C: Ni-Catalyzed Reductive Cross-Coupling
Target: Coupling with unactivated alkyl halides. Context: Nickel allows for the coupling of electrophiles (alkyl halides) with the difluoroalkene, acting as a "cross-electrophile" coupling.
Reagents:
-
gem-Difluorostyrene (1.0 equiv)
-
Alkyl Bromide/Iodide (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 2,2'-Bipyridine (12 mol%)
-
Reductant: Mn powder (3.0 equiv) or Zn dust
-
Additive:
(1.0 equiv) - Crucial for turnover -
Solvent: DMA (Dimethylacetamide)[3]
Step-by-Step:
-
Catalyst Formation: In a glovebox or under strict
, mix and Bipyridine in DMA. Stir until the solution is homogeneous (green/blue). -
Assembly: Add the Mn powder,
, gem-difluorostyrene, and alkyl halide. -
Reaction: Seal the tube and heat to 60°C. Vigorous stirring is required to keep the metal reductant suspended.
-
Quench: Cool to RT. Filter through a pad of Celite to remove metal salts.
-
Analysis: This protocol typically yields high (Z)-selectivity due to the steric bulk of the intermediate nickelacycle favoring the anti-elimination of fluoride.
Part 4: Troubleshooting & Expert Insights
1. Stereocontrol (
-
Issue: Obtaining a mixture of isomers.[4]
-
Insight: In radical pathways, the stereoselectivity is thermodynamic. To favor the kinetic isomer (often
), one must avoid radical intermediates and stick to concerted or specific metal-catalyzed pathways where the metal coordination dictates geometry. -
Validation: Always record crude
NMR. The chemical shift difference is often subtle, but the coupling constant is diagnostic.
2. Over-defluorination:
-
Issue: Formation of non-fluorinated alkenes or alkynes.
-
Insight: This occurs if the reaction temperature is too high or if the reductant (in Ni-catalysis) is too strong/excessive.
-
Fix: Reduce reaction temperature by 10°C steps. In nucleophilic protocols, ensure the base equivalents are strictly controlled (do not exceed 2.5 equiv).
3. Hydrodefluorination (Side Reaction):
-
Issue: The fluorine is replaced by Hydrogen instead of the desired functional group.
-
Insight: Trace water is the culprit. The anionic intermediate is extremely basic and will abstract a proton from water instantly.
-
Fix: Use freshly distilled solvents and flame-dried glassware. In photoredox, ensure the Hantzsch ester is not decomposing.
References
-
Nucleophilic Vinylic Substitution (
): -
Ni-Catalyzed Reductive Coupling
-
Wang, M., et al. "Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes." Journal of the American Chemical Society, 2017.[6]
-
-
Photoredox Defluorinative Alkylation
-
Stereoselective Hydrodefluorination
- Anbarasan, P., et al. "Stereodivergent Hydrodefluorination of gem-Difluoroalkenes.
-
General Review on Fluorine Retention
Sources
- 1. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru-Catalyzed Defluorinative Alkylation or Catalyst-Free Hydroalkylation of gem-Difluoroalkenes Enabled by Visible Light [organic-chemistry.org]
- 3. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes with Unactivated Secondary and Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,2-difluoro-1-methylethenyl)benzene
Welcome to the technical support center for the synthesis of (2,2-difluoro-1-methylethenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
The introduction of a gem-difluoroalkene moiety, such as the one in (2,2-difluoro-1-methylethenyl)benzene, is of significant interest in medicinal chemistry and materials science. This functional group can serve as a bioisostere for a carbonyl group, enhancing metabolic stability and bioavailability in drug candidates.[1][2] However, its synthesis can be challenging. This resource provides expert-driven insights to overcome these hurdles.
Part 1: Choosing Your Synthetic Strategy - FAQs
The conversion of acetophenone to (2,2-difluoro-1-methylethenyl)benzene is fundamentally an olefination reaction. Several robust methods exist, each with its own set of advantages and challenges.
Q1: What are the primary methods for synthesizing (2,2-difluoro-1-methylethenyl)benzene from acetophenone?
A1: The three most common and effective strategies are the Julia-Kocienski Olefination, the Wittig-type reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. All three involve reacting acetophenone with a reagent that delivers the "CF2" group.
-
Julia-Kocienski Olefination: This one-pot method uses a heteroaryl sulfone, such as difluoromethyl 2-pyridyl sulfone, which reacts with the ketone in the presence of a base to form the alkene.[3][4] It is known for its operational simplicity and tolerance of various functional groups.[5]
-
Wittig Reaction: This classic olefination uses a phosphonium ylide. For gem-difluoroolefination, the ylide is typically generated in situ from triphenylphosphine and a difluorocarbene precursor like dibromodifluoromethane or potassium 2-bromo-2,2-difluoroacetate.[4][6][7]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion.[8][9] This approach offers the significant advantage of producing a water-soluble phosphate byproduct, which greatly simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[10]
Q2: Which method generally provides the highest yield for this specific transformation?
A2: The Julia-Kocienski olefination using difluoromethyl 2-pyridyl sulfone has been reported to provide excellent yields (often over 80%) for the gem-difluoroolefination of aromatic ketones like acetophenone.[4][5] The HWE reaction can also be very high-yielding. The traditional Wittig reaction can sometimes suffer from lower yields with less reactive ketones and more challenging purification.[4]
Q3: Are there significant differences in reaction conditions between these methods?
A3: Yes, the conditions vary, which can influence your choice based on available equipment and reagent sensitivity.
| Method | Key Reagent | Typical Base | Solvent | Temperature |
| Julia-Kocienski | Difluoromethyl 2-pyridyl sulfone | KHMDS, LiHMDS, t-BuOK | DMF, THF | -50 °C to -40 °C |
| Wittig | PPh₃ + Br₂CF₂ or BrCF₂CO₂K | (in situ ylide formation) | DMF | 90 °C |
| HWE | Diethyl difluoromethylphosphonate | NaH, NaOMe, BuLi | DME, THF | Room Temp to 40 °C |
Table 1: Comparison of typical reaction conditions for the synthesis of (2,2-difluoro-1-methylethenyl)benzene.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
Even with established protocols, unexpected issues can arise. This section addresses specific problems in a question-and-answer format.
Focus Area: Julia-Kocienski Olefination
The Julia-Kocienski reaction is a powerful tool, but its success hinges on the careful management of strong bases and potentially sensitive intermediates.[3][11]
Q4: My Julia-Kocienski reaction yield is consistently low (<40%). What are the most common causes?
A4: Low yields in this reaction often trace back to one of four areas: reagent quality, base addition, temperature control, or side reactions involving the starting ketone.
-
Reagent Purity: The difluoromethyl 2-pyridyl sulfone reagent must be pure and dry. Moisture will quench the strong base. Similarly, ensure your solvent (DMF or THF) is anhydrous.[12]
-
Base Degradation/Addition: Strong bases like potassium tert-butoxide (t-BuOK) or lithium hexamethyldisilazide (LiHMDS) are extremely sensitive to air and moisture. Use freshly opened bottles or titrated solutions. Add the base slowly at low temperature (-50 °C) to the mixture of the sulfone and acetophenone.[4] A rapid, exothermic addition can lead to decomposition.
-
Temperature Control: The initial addition and reaction are highly exothermic. Maintaining a low temperature is critical to prevent side reactions. Do not let the internal temperature rise significantly above -40 °C during the initial phase.[4]
-
Enolization of Acetophenone: Acetophenone has acidic α-protons. If the base is not consumed quickly by the sulfone, it can deprotonate the acetophenone, leading to undesired aldol side reactions.[5] Using LiHMDS can sometimes suppress this compared to other bases.[5]
Troubleshooting Workflow: Low Yield in Julia-Kocienski Olefination
Caption: Troubleshooting decision tree for low yield.
Q5: The workup is difficult, and I'm losing my product. How can I improve the isolation of (2,2-difluoro-1-methylethenyl)benzene?
A5: The product is relatively volatile, which can lead to significant loss during solvent removal.
-
Aqueous Workup: The byproduct of the reaction using difluoromethyl 2-pyridyl sulfone is water-soluble pyridin-2-ol, which simplifies the workup.[5] Perform a standard aqueous wash with a non-polar solvent like diethyl ether or pentane.
-
Solvent Removal: When removing the extraction solvent, use a rotary evaporator with a cooled trap and apply vacuum judiciously. Do not heat the water bath excessively (room temperature is often sufficient).
-
Purification: Column chromatography on silica gel is the standard purification method.[6] Use a low-boiling point eluent system (e.g., hexanes/ethyl acetate) to facilitate easy removal after fractionation. Dry-loading the crude product onto silica or diatomaceous earth can improve separation.[6]
Focus Area: Wittig and Horner-Wadsworth-Emmons Reactions
These related methods rely on phosphorus-based reagents and present their own unique challenges.
Q6: My Wittig reaction with PPh₃ and BrCF₂CO₂K is not working. The starting material is recovered unchanged.
A6: This issue points to a failure in generating the active ylide species.
-
Decarboxylation Temperature: The reaction requires heating (typically to 90 °C in DMF) to induce the thermal decarboxylation of the intermediate formed from PPh₃ and BrCF₂CO₂K, which generates the ylide.[6] Ensure your internal reaction temperature is correct.
-
Reagent Stoichiometry: An excess of both triphenylphosphine (e.g., 1.5 equiv) and the bromo-difluoroacetate salt (e.g., 1.8 equiv) is typically required to drive the reaction to completion.[6]
-
Moisture: As with any reaction involving highly reactive intermediates, ensure all glassware is oven-dried and solvents are anhydrous.[6]
Q7: I am using the Horner-Wadsworth-Emmons (HWE) reaction, but the reaction is very slow and the yield is poor.
A7: Incomplete deprotonation of the phosphonate reagent is the most likely culprit.
-
Base Strength: Sodium hydride (NaH) is a common base for the HWE reaction.[9] Ensure it is fresh and not passivated. You may need to wash it with dry hexanes to remove the mineral oil it is suspended in.
-
Solvent Choice: The reaction is typically run in anhydrous THF or DME.[9] These solvents are crucial for solvating the intermediate ions.
-
Phosphonate Acidity: The α-protons of diethyl difluoromethylphosphonate are less acidic than those of phosphonates stabilized by other electron-withdrawing groups (like an ester).[8][13] Ensure you are using a sufficiently strong base and allowing adequate time for the carbanion to form before adding the acetophenone.
Reaction Mechanism: Julia-Kocienski Olefination
Caption: Simplified mechanism of the Julia-Kocienski olefination.[3][11]
Part 3: General FAQs
Q8: Can I use other ketones besides acetophenone with these methods?
A8: Yes, these methods are generally applicable to a wide range of both aliphatic and aromatic ketones and aldehydes.[5] However, enolizable ketones (those with α-protons) can be prone to side reactions like aldol condensation, especially with strong, non-hindered bases.[5] For such substrates, using a hindered base like LiHMDS at low temperatures is often recommended.
Q9: How do I confirm the identity and purity of my final product?
A9: A combination of spectroscopic methods is essential for characterization.
-
¹⁹F NMR: This is the most definitive technique. You should observe two distinct signals for the non-equivalent fluorine atoms, typically appearing as doublets due to geminal F-F coupling.[6]
-
¹H NMR: The vinylic proton will appear as a doublet of doublets due to coupling with the two fluorine atoms. The methyl group will be a singlet, and the aromatic protons will show their characteristic patterns.[6]
-
¹³C NMR: The CF₂ carbon will show a characteristic triplet due to one-bond C-F coupling.
-
GC-MS: This is excellent for confirming the molecular weight and assessing purity.
Q10: Are there any specific safety precautions I should take?
A10: Absolutely.
-
Strong Bases: Reagents like n-BuLi, NaH, LiHMDS, and KHMDS are pyrophoric or highly reactive with water and air. They must be handled under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Anhydrous solvents like THF and diethyl ether can form explosive peroxides. Always use freshly opened bottles or test for and quench peroxides before use. DMF is a reproductive toxin and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Fluorinated Compounds: While the final product's toxicity profile may not be fully known, it is prudent to handle all fluorinated organic compounds with care, minimizing inhalation and skin contact.
Part 4: Detailed Experimental Protocols
Protocol 1: Julia-Kocienski Synthesis of (2,2-difluoro-1-methylethenyl)benzene[4][5]
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add difluoromethyl 2-pyridyl sulfone (1.0 equiv) and acetophenone (1.2 equiv).
-
Dissolution: Add anhydrous DMF via syringe and cool the flask to -50 °C using an acetone/dry ice bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (t-BuOK) (1.8 equiv) in anhydrous DMF dropwise over 20-30 minutes, ensuring the internal temperature does not exceed -40 °C.
-
Reaction: Stir the reaction mixture at -40 °C for 15 minutes after the addition is complete.
-
Quenching: Quench the reaction by slowly adding 3 N HCl.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator. Purify the crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
References
- Prakash, G. K. S., & Hu, J. (Eds.). (2022). Synthesis of Fluoroolefins via Julia-Kocienski Olefination.
- Alfa Chemistry. (n.d.). Julia-Kocienski Olefination.
- Luo, Q., Wang, X., & Hu, J. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 113, 132694.
- Zhao, Y., Huang, W., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447.
- Prakash, G. K. S., & Yudin, A. K. (2005).
- Prakash, G. K. S., & Yudin, A. K. (2014). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. In Fluorine in Organic Chemistry (pp. 327-353). American Chemical Society.
- Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444-1447.
- Wikipedia contributors. (2023, December 29). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia.
- Percy, J. M., & L'Heureux, A. (2010). Efficient Synthesis of Fluoroalkenes via Diethylzinc-Promoted Wittig Reaction. Synlett, 2010(10), 1535-1538.
- ResearchGate. (n.d.).
- Myers, A. G. (n.d.).
- Organic Syntheses. (2024). A Versatile Difluorovinylation Method: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Org. Synth., 101, 542-562.
- Alfa Chemistry. (n.d.). Wittig Reaction.
- Wikipedia contributors. (2024, February 15). Wittig reaction. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction.
- Głowacka, I. E., & Wróblewski, A. E. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(28), 5451-5469.
- TCI Chemicals. (n.d.). Difluoromethylation Reagents, Difluoromethylenation Reagents.
- Chemistry LibreTexts. (2023).
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 237-246.
- Okuyama, K., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry, 9, 2458-2464.
- Wang, Y., et al. (2023). Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation of α-Trifluoromethyl Alkenes with α-Chloro Esters. The Journal of Organic Chemistry, 88(22), 15993–16002.
- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.
- Douglas, J. T., & Rovis, T. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes.
- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.
- Turos, E., et al. (2018). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 23(11), 2947.
- Nenajdenko, V. G., et al. (2003). A novel direct synthesis of (2,2-difluorovinyl)benzenes from aromatic aldehydes. Journal of Fluorine Chemistry, 124(1), 115-118.
- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. Molecules, 27(20), 7138.
- Kojima, R., Kubota, K., & Ito, H. (2020). Stereodivergent hydrodefluorination of gem-difluoroalkenes: selective synthesis of (Z)- and (E)-monofluoroalkenes.
- Ashenhurst, J. (2023). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. Molecules, 27(20), 7138.
- ResearchGate. (n.d.). State of the art strategies for synthesis of gem-difluoroalkenes and...
- Chemistry Steps. (2023). Wittig Reaction - Examples and Mechanism.
- Mol-Instincts. (n.d.). 2,2-difluoro-ethyl-benzene.
- ResearchGate. (n.d.). A Novel Direct Synthesis of (2,2-Difluorovinyl)
- Mako, T. L., & Morken, J. P. (2018). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society, 140(46), 15596-15600.
- Ichikawa, J. (2011). Stereoselective Synthesis of Both Stereoisomers of β-Fluorostyrene Derivatives from a Common Intermediate. In Fluorine in Organic Synthesis. Wiley.
- Scite.ai. (n.d.).
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- Google Patents. (2021).
- Wiley Online Library. (2018).
Sources
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- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
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- 13. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preventing Side Reactions in Acetophenone Difluoroolefination
Introduction: The Acetophenone Challenge
Converting acetophenone to
The Core Problem: Acetophenone possesses acidic
This guide provides a tiered troubleshooting approach, prioritizing the Julia-Kocienski protocol (Gold Standard) over the traditional HWE method, which requires significant modification to work for this substrate.
Diagnostic Workflow: Identify Your Failure Mode
Before altering conditions, identify the specific side reaction using this decision matrix.
Visual Troubleshooting Tree
Caption: Diagnostic logic flow for identifying the root cause of reaction failure based on crude NMR data.
Critical FAQ: Mechanism & Reagent Selection
Q1: Why does my HWE reaction (Diethyl difluoromethylphosphonate) yield <10% product?
A: The
-
Result: The base preferentially deprotonates the acetophenone, forming an enolate that attacks another acetophenone molecule (Aldol) rather than the phosphonate attacking the carbonyl.
Q2: Which reagent system is best for acetophenone?
A: We recommend the Julia-Kocienski protocol using Difluoromethyl 2-pyridyl sulfone (Hu's Reagent) .
-
Why: This reagent is sufficiently nucleophilic but, more importantly, the mechanism involves a Smiles rearrangement that is less sensitive to the reversible enolization issues that plague the HWE reaction. It operates effectively with bases that can be tuned to minimize self-condensation [1].
Q3: How do I confirm the product using 19F NMR?
A: The gem-difluoroalkene moiety typically appears as a singlet (or multiplet if proton-coupled) in the range of -85 to -95 ppm (relative to CFCl3).
-
Warning: If you see peaks around -110 to -130 ppm , you likely have a monofluoroalkene (defluorination side product) or a saturated impurity.
Recommended Protocol: Julia-Kocienski Olefination
The "Gold Standard" for Enolizable Ketones
This protocol utilizes 2-PySO2CF2H (Difluoromethyl 2-pyridyl sulfone), developed by the Hu group, which suppresses the retro-aldol decomposition pathway [2].
Reagents & Materials
| Component | Specification | Role |
| Substrate | Acetophenone (1.0 equiv) | Electrophile |
| Reagent | 2-PySO2CF2H (1.2 - 1.5 equiv) | CF2 Source |
| Base | t-BuOK (Potassium tert-butoxide) | Base |
| Solvent | DMF (Anhydrous) | Polar aprotic solvent |
| Additive | 18-Crown-6 (Optional) | Cation chelator (increases rate) |
Step-by-Step Procedure
-
Preparation: Flame-dry a two-neck round-bottom flask under Argon.
-
Solvation: Dissolve 2-PySO2CF2H (1.3 equiv) and Acetophenone (1.0 equiv) in anhydrous DMF (0.1 M concentration relative to ketone).
-
Cooling: Cool the mixture to -50 °C .
-
Note: Unlike HWE, extreme cryogenic temperatures (-78 °C) are often unnecessary, but -50 °C helps suppress the background aldol reaction.
-
-
Base Addition: Add t-BuOK (1.5 equiv) in DMF solution dropwise over 10 minutes.
-
Critical: Do not dump the base. A localized high concentration of base promotes acetophenone dimerization.
-
-
Reaction: Stir at -50 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Workup: Extract with Et2O (3x). Wash combined organics with LiCl solution (to remove DMF), then brine. Dry over Na2SO4.
Expected Yield: 75-85% Side Reaction Check: If yield is low, check for pyridin-2-ol (byproduct), which is water-soluble and should be removed during workup.
Alternative Protocol: Modified HWE (Lewis Acid Promoted)
Use this only if you cannot obtain the sulfone reagent.
To make HWE work, you must use a Lewis Acid to activate the carbonyl and "tie up" the enolate to prevent dimerization.
The MgBr2 "Soft Enolization" Method
Concept: Magnesium bromide coordinates to the ketone oxygen, increasing its electrophilicity (making it more attractive to the phosphonate anion) while stabilizing any enolate formed, preventing it from attacking another ketone [3].
Step-by-Step Procedure
-
Reagent Mix: In a flame-dried flask, combine Diethyl (difluoromethyl)phosphonate (1.5 equiv) and MgBr2·OEt2 (2.0 equiv) in THF.
-
Base Activation: Cool to 0 °C . Add LiHMDS (2.0 equiv) dropwise. Stir for 30 minutes.
-
Technical Insight: This pre-forms the magnesium phosphonate species.
-
-
Substrate Addition: Cool the mixture to -78 °C . Add Acetophenone (1.0 equiv) dropwise.
-
Reflux: Allow to warm to RT, then reflux for 4-12 hours.
-
Why Reflux? The elimination of the phosphate intermediate is often the rate-determining step and requires thermal energy.
-
-
Validation: Check 19F NMR. If the peak at ~ -90 ppm is small, but a peak at -110 ppm appears, the temperature was too high, causing defluorination.
Mechanistic Visualization: Competing Pathways
Understanding the competition between the desired olefination and the undesired aldol pathway is crucial for troubleshooting.
Caption: Pathway A (Red) shows the parasitic Aldol reaction. Pathway B (Green) shows the desired olefination. The goal is to make Pathway B faster than A.
References
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010).[1][2][3] "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones."[1][2][3][4][5] Organic Letters, 12(7), 1444–1447.[2] Link
-
Hu, J., & Zhao, Y. (2014). "gem-Difluoroolefination of diaryl ketones and enolizable aliphatic aldehydes with difluoromethyl 2-pyridyl sulfone." Chemistry – A European Journal, 20(24), 7458–7462. Link
-
Krishnamurthy, V., & Prakash, G. K. S. (2013). "Magnesium-mediated gem-difluoroolefination of carbonyl compounds." Journal of Fluorine Chemistry, 156, 307-311. Link
Sources
- 1. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 2. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Troubleshooting low reactivity of gem-difluoroalkenes in coupling reactions
Welcome to the Technical Support Center for C–F Bond Functionalization and Cross-Coupling of gem-Difluoroalkenes .
The carbon–fluorine (C–F) bond possesses an enormous bond dissociation energy (~120 kcal/mol), making its selective cleavage notoriously difficult[1]. While the two strong electron-withdrawing fluorine atoms activate the alkene for nucleophilic attack, they simultaneously complicate transition-metal-catalyzed cross-coupling by altering the electronics of the oxidative addition step[2].
This guide provides causality-driven troubleshooting for researchers facing stalled reactions, poor yields, or low stereoselectivity during the synthesis of monofluoroalkenes.
I. Diagnostic Logic Tree for Low Reactivity
Before altering your reagent stoichiometry, use the following diagnostic workflow to identify the root cause of your stalled coupling reaction.
Diagnostic workflow for troubleshooting gem-difluoroalkene coupling reactivity.
II. Frequently Asked Questions (FAQs)
Q1: Why does my electron-deficient gem-difluoroalkene completely stall the Pd-catalyzed reaction, while electron-rich substrates work fine?
Causality: In Pd-catalyzed couplings, highly electron-deficient alkenes (e.g., those with a
Q2: I am attempting a Suzuki-Miyaura coupling with tetrasubstituted gem-difluoroalkenes, but my yields are below 20%. How can I optimize this? Causality: Traditional Suzuki-Miyaura couplings rely on basic conditions to activate the boronic acid. However, for tetrasubstituted gem-difluoroalkenes, basic conditions often lead to competitive side reactions (e.g., base-induced elimination or decomposition). Solution: Utilize base-free conditions . Computational studies reveal that under base-free conditions with a Pd(0) catalyst, the reaction proceeds via an intriguing formal [4+1] cycloaddition followed by a 1,5-sigmatropic fluoride migration[4]. This pathway is highly assisted by the chelation of an adjacent ester group to the Pd center. Ensure your substrate possesses a coordinating group (like an ester) to facilitate this base-free activation[4].
Q3: My Hiyama cross-coupling works beautifully for aryl-substituted gem-difluoroalkenes, but fails completely for alkyl-substituted ones. Why? Causality: Aryl-substituted gem-difluoroalkenes are intrinsically more reactive toward oxidative addition than their alkyl-substituted counterparts[5]. Because of this higher reactivity, the aryl substrates can couple with organosiloxanes without any nucleophilic activator. Alkyl-substituted substrates lack this electronic activation and cannot overcome the activation barrier of the inert C–Si bond on their own. Solution: For alkyl-substituted gem-difluoroalkenes, you must add Tetrabutylammonium fluoride (TBAF) as an additive to polarize the C–Si bond and form a highly reactive hypervalent silicate intermediate[6],[5].
Q4: Transition-metal cross-coupling is failing entirely due to steric bulk. Are there alternative C–C bond formation strategies? Causality: Extremely bulky substrates (e.g., adamantyl groups) prevent the necessary organometallic transmetalation steps. Solution: Employ a silyl radical-mediated dehalogenative cross-coupling. By using cooperative visible-light photoredox catalysis, a silyl radical can abstract a halogen from an alkyl halide, generating an aliphatic radical that selectively cross-couples with a fluoroalkenyl radical[7]. This bypasses the steric constraints of traditional oxidative addition/reductive elimination cycles[7].
III. Quantitative Optimization Data
Understanding the interplay between substrate electronics and additives is critical. The table below summarizes the optimization parameters for the Pd-catalyzed Hiyama cross-coupling of gem-difluoroalkenes with arylsiloxanes[6],[5].
| Substrate Type | Organosilicon Reagent | Additive | Catalyst System | Yield (%) | Diastereomeric Ratio (E:Z) |
| Aryl-substituted | Arylsiloxane | None | Pd(dba) | 91% | >99:1 |
| Alkyl-substituted | Arylsiloxane | None | Pd(dba) | <5% | N/A |
| Alkyl-substituted | Arylsiloxane | TBAF (1.5 eq) | Pd(dba) | 96% | >99:1 |
| Aldehyde-derived (No ester group) | Arylsiloxane | TBAF (1.5 eq) | Pd(dba) | 0% | N/A |
Note: The complete failure of the aldehyde-derived substrate highlights the mandatory requirement of the ester group for Pd-chelation and subsequent C–F bond activation[5].
IV. Mechanistic Insights: Stereodivergent Pathways
Stereocontrol is a common failure point. By deliberately selecting between Pd(0) and Pd(II) manifolds, you can achieve stereodivergent synthesis of either the (E) or (Z) monofluoroalkene from the exact same starting material[1],[2].
Stereodivergent Pd-catalyzed C-F bond functionalization pathways.
V. Self-Validating Experimental Protocols
Protocol A: Base-Free Suzuki-Miyaura Coupling of Tetrasubstituted gem-Difluoroalkenes
Use this protocol to prevent base-induced degradation and maximize (E)-stereoselectivity[4].
-
Preparation: In an argon-filled glovebox, add Pd(dba)
(5 mol %) and the appropriate phosphine ligand (e.g., PPh , 10 mol %) to an oven-dried Schlenk tube. -
Substrate Addition: Add the tetrasubstituted gem-difluoroalkene (0.2 mmol) and the arylboronic acid (0.3 mmol, 1.5 eq).
-
Solvent: Dissolve the mixture in anhydrous toluene (2.0 mL). Seal the tube and remove it from the glovebox.
-
Self-Validation Check (Crucial): Before heating, extract a 0.05 mL aliquot and analyze via
F NMR. The presence of the characteristic gem-difluoro doublet signals (~ -80 to -90 ppm) should be visible. -
Reaction: Stir the mixture at 100 °C for 12 hours.
-
Post-Reaction Validation: Extract a second aliquot for
F NMR. The complete disappearance of the doublet signals and the appearance of a single fluorine resonance confirms successful C–F activation and coupling. -
Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate in vacuo. Purify via flash chromatography.
Protocol B: TBAF-Assisted Hiyama Coupling for Alkyl-Substituted gem-Difluoroalkenes
Use this protocol when dealing with less reactive alkyl-substituted substrates[6],[5].
-
Preparation: To an oven-dried glass tube equipped with a stir bar, add Pd(dba)
(5.8 mg, 0.01 mmol) and dppe (4.0 mg, 0.01 mmol) under argon. -
Reagent Loading: Add the alkyl-substituted gem-difluoroalkene (0.2 mmol) and the organosiloxane reagent (0.3 mmol).
-
Activation: Inject a solution of TBAF (1.0 M in THF, 0.3 mL, 1.5 eq) into the mixture. Note: Omit TBAF if using an aryl-substituted substrate.
-
Reaction: Stir the mixture in toluene (1.0 mL) at 110 °C for 16 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete consumption of the starting gem-difluoroalkene prior to the quenching step validates that the hypervalent silicate successfully transmetalated.
-
Workup: Extract the crude mixture with CH
Cl (3 × 10 mL). Wash combined organic layers with H O, then brine. Dry over MgSO , concentrate, and purify by flash column chromatography.
VI. References
-
Recent advances in radical-based C–F bond activation of polyfluoroarenes and gem-difluoroalkenes. Chemical Communications. URL: [Link]
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. URL: [Link]
-
Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters. URL: [Link]
-
Dehalogenative Cross-Coupling of gem-Difluoroalkenes with Alkyl Halides via a Silyl Radical–Mediated Process. The Journal of Organic Chemistry. URL: [Link]
-
Palladium-catalyzed multi components oxy-aminofluorination and aminofluorination of gem-difluoroalkenes. Chinese Chemical Letters. URL: [Link]
-
Stereoselective Palladium-Catalyzed Base-Free Suzuki–Miyaura Cross-Coupling of Tetrasubstituted gem-Difluoroalkenes: An Experimental and Computational Study. ACS Catalysis. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in radical-based C–F bond activation of polyfluoroarenes and gem-difluoroalkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing defluorination during the workup of fluorinated styrenes
Topic: Minimizing Defluorination During Workup of Fluorinated Styrenes
Status: Active Ticket ID: F-STY-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the . You are likely accessing this guide because you have observed a loss of fluorine signal (
The Core Problem: Unlike ring-fluorinated styrenes (which are robust), vinylic fluorostyrenes are chemically fragile. They are prone to acid-catalyzed hydrolysis , where the alkene is protonated to form a carbocation stabilized by the aromatic ring. This intermediate traps water, eliminates HF, and collapses into a carbonyl compound.
This guide provides a self-validating workflow to arrest this decomposition pathway during quenching, extraction, and purification.
Module 1: The Mechanism of Failure
Understanding the "Why" to prevent the "What."
Defluorination in styrenes is rarely a random event; it is a cascade triggered by protonation. The fluorine atom on the double bond exerts a stabilizing effect on the adjacent carbocation (via resonance), paradoxically making the double bond more nucleophilic and susceptible to acid attack.
Visualizing the Decomposition Pathway
The following diagram illustrates how trace acid (from silica gel or unquenched reagents) destroys your product.
Figure 1: Acid-catalyzed hydrolysis mechanism converting
Module 2: Quenching & Extraction Protocols
The "Wet" Phase: Where 60% of yield loss occurs.
Critical Rule: Never allow the pH of the aqueous phase to drop below 7.0 during workup.
Standard Operating Procedure (SOP): Buffered Quench
Do not use water or dilute HCl to quench reactions involving vinyl fluorides. Localized acidity will initiate hydrolysis immediately.
| Parameter | Recommended Protocol | Scientific Rationale |
| Quench Buffer | Saturated | Neutralizes adventitious acid immediately upon contact. |
| Temperature | Slows the kinetics of protonation and nucleophilic attack by water. | |
| Solvent Choice | Diethyl Ether or MTBE | Ethers are less polar than EtOAc, reducing the solubility of water in the organic phase. |
| Drying Agent |
Troubleshooting Q&A:
Q: My crude NMR shows clean product, but after rotovap, I see ketone. Why? A: The water bath was likely too hot (
). As the solvent volume decreases, the concentration of trace acids increases. Action: Use a cold water bath () and do not distill to dryness; leave a small amount of solvent if possible before immediate purification.
Module 3: Purification (Chromatography)
The "Solid" Phase: The Silica Gel Trap.
Standard silica gel is acidic (
Protocol: The "Buffered Silica" Method
Reagents: Triethylamine (
-
Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexanes + 1%
(v/v) . -
Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this 1%
solution. -
Equilibration: Switch to your running eluent (e.g., 5% EtOAc/Hexanes). Note: You do not need to keep adding
to the running eluent, but pretreating is non-negotiable. -
Loading: Load the crude sample. If liquid loading, add 1 drop of
to the crude oil.
Alternative Stationary Phases: If the substrate is extremely labile (decomposes even with neutralized silica), switch to Neutral Alumina (Brockmann Grade III) .
Module 4: Storage & Stability
Preventing Radical Polymerization.
Fluorinated styrenes are prone to radical polymerization, often faster than their non-fluorinated counterparts due to the electronic activation of the alkene.
-
Inhibitor: Add 100-200 ppm of BHT (Butylated hydroxytoluene) or 4-methoxyphenol immediately after isolation.
-
Temperature: Store neat oils at
. -
Light: Store in amber vials to prevent photo-initiated radical formation.
Troubleshooting Logic Tree
Use this decision matrix to diagnose yield loss during your specific workflow.
Figure 2: Diagnostic workflow for identifying the stage of defluorination.
References
-
Mechanistic Insight: Hydrolysis of Vinyl Fluorides. The acid-catalyzed hydration mechanism is detailed in studies of glycosyl fluorides and vinyl fluorides, where oxocarbonium character stabilizes the transition state. Source: Zhang, Y., et al. "Transition state structures for the hydrolysis of alpha-D-glucopyranosyl fluoride." J. Biol. Chem. (1994). Link
-
Purification Protocol (Buffered Silica): General Chromatography of Acid-Sensitive Compounds. The use of triethylamine to deactivate silica silanols is a foundational technique in organic synthesis. Source: University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Link
-
Synthesis & Stability: Practical Synthesis of Terminal Vinyl Fluorides. Discusses the synthesis of vinyl fluorides and the necessity of careful purification to maintain isomeric purity and prevent degradation. Source: Anbarasan, P., et al. "A Practical Synthesis of Terminal Vinyl Fluorides." J. Org.[1] Chem. (2023).[2][3] Link (Note: PMC link provided for accessibility).
Sources
Overcoming steric hindrance in alpha-methyl-difluorostyrene reactions
Welcome to the Technical Support Center for the functionalization of sterically hindered gem-difluoroalkenes. This portal is designed for researchers and drug development professionals encountering kinetic and thermodynamic roadblocks when working with α-methyl-β,β-difluorostyrene and its derivatives.
Due to the extreme
The Mechanistic Bottleneck
Before troubleshooting, it is critical to understand why α-methyl-difluorostyrene resists functionalization. In traditional 2-electron transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling), the metal center must form a tight
By pivoting to Single Electron Transfer (SET) pathways (such as photoredox catalysis), we bypass this requirement. SET is an outer-sphere process; the electron transfers into the
Divergent reaction pathways for sterically hindered α-methyl-difluorostyrenes.
Troubleshooting & FAQs
Q: My standard Pd-catalyzed Suzuki-Miyaura protocol yields <5% conversion with α-methyl-difluorostyrene. How can I force the cross-coupling? A: The failure is driven by the inability of the bulky Pd-phosphine complex to undergo oxidative addition at the sterically congested C–F bond. To resolve this, abandon Pd and switch to a CuCN-catalyzed or transition-metal-free Grignard system . Copper(I) cyanide (25 mol%) facilitates the alkylation of highly substituted gem-difluoroalkenes by utilizing smaller, highly reactive organocuprate intermediates that are less sensitive to the α-methyl blockade. If using tertiary Grignard reagents, transition-metal-free refluxing in toluene often yields superior Z-stereoselectivity by relying on direct addition-elimination driven by thermal kinetics rather than metal coordination .
Q: I am trying to synthesize an α-fluoroacrylic acid via defluorinative carboxylation, but the α-methyl group halts the reaction. What is the alternative?
A: Tetrasubstituted-like gem-difluoroalkenes resist direct transition-metal carboxylation. You must utilize a photocatalytic controlled cascade using formate salts . Formate acts as a C1 source, a hydrogen donor, and a reducing agent. Under blue LED irradiation with an Iridium photocatalyst, the formate is oxidized to a
Q: How can I achieve high Z/E selectivity when hydrodefluorinating this substrate?
A: Hydrodefluorination of sterically hindered substrates typically yields poor Z/E ratios because the thermodynamic difference between the intermediate radical isomers is minimal. To force high stereoselectivity, utilize a stereodivergent hydride generation system. Employing polymethylhydrosiloxane (PMHS) with a catalytic amount of
Q: Direct nucleophilic addition of thiols (
Quantitative Data Summary
The following table summarizes the optimized operational windows for functionalizing α-methyl-difluorostyrene compared to standard unsubstituted variants.
| Functionalization Target | Standard Ionic Condition (Fails) | Optimized Steric-Bypass Strategy | Reagents / Catalyst System | Yield Range | Key Advantage |
| Alkyl Cross-Coupling | Pd(PPh3)4 / Alkyl-B(OH)2 | Cu-Catalyzed Grignard | CuCN (25 mol%), RMgX, THF, RT | 70 - 92% | Smaller reactive intermediate; high Z-selectivity. |
| Carboxylation | Ni(cod)2 / | Photoredox Formate Cascade | 65 - 85% | Radical | |
| Hydrodefluorination | Silane-Mediated Hydride Transfer | PMHS, | 72 - 88% | Amplifies steric differentiation for high E-selectivity. | |
| Hydrothiolation | R-SH, | Photoredox Radical Addition | Ru(bpy)3, R-SH, Blue LED | 82 - 95% | Neutral thiyl radical bypasses ionic repulsion. |
Validated Experimental Protocol
Photoredox-Mediated Defluorinative Functionalization
This protocol outlines the self-validating workflow for the radical functionalization of α-methyl-difluorostyrene using a photoredox SET pathway.
Step-by-step experimental workflow for photoredox-mediated functionalization.
Step 1: Reagent Preparation
-
Action: In a nitrogen-filled glovebox, add the photocatalyst (e.g.,
, 1-2 mol%) and the radical precursor (e.g., sodium formate or thiol, 1.5 equiv) to an oven-dried Schlenk tube. -
Causality: The highly fluorinated Iridium catalyst is chosen because its strongly oxidizing excited state (
V vs SCE) is thermodynamically required to accept an electron from the precursor, initiating the radical cascade.
Step 2: Substrate Addition
-
Action: Add α-methyl-β,β-difluorostyrene (1.0 equiv, 0.2 mmol) dissolved in anhydrous, degassed DMF (2.0 mL). Seal the tube with a rubber septum.
Step 3: Rigorous Degassing (Critical Validation Checkpoint)
-
Action: Perform three cycles of Freeze-Pump-Thaw.
-
Causality: Oxygen is a potent triplet quencher. If
is present, it will deactivate the excited state of the photocatalyst ( ) and prematurely intercept the radical anion intermediate, leading to degradation products. A minimum of three cycles ensures ppm dissolved , validating the closed-system integrity.
Step 4: Irradiation
-
Action: Place the reaction vessel 2 cm away from a 40 W Blue LED lamp (
nm). Stir vigorously at room temperature for 12–24 hours. -
Causality: The emission spectrum of standard blue LEDs perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst, ensuring efficient excitation without generating excess thermal energy that could degrade the sterically strained substrate.
Step 5: Self-Validation via
-
Action: Before quenching, extract a 50
aliquot, dilute in , and run a crude F NMR. -
Validation Logic: The starting α-methyl-difluorostyrene exhibits two distinct doublets (typically between -80 and -90 ppm) due to the inequivalent geminal fluorines coupling with each other (
Hz). A successful defluorinative reaction is confirmed by the complete disappearance of these doublets and the emergence of a single multiplet or doublet (depending on the new adjacent protons) further upfield (e.g., -110 to -130 ppm), definitively confirming C–F bond cleavage.
Step 6: Workup and Isolation
-
Action: Quench with water, extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
References
-
Sterically Controlled Cu-Catalyzed or Transition-Metal-Free Cross-Coupling of gem-Difluoroalkenes with Tertiary, Secondary, and Primary Alkyl Grignard Reagents. Organic Letters, 2016. URL:[Link]
-
Controlled Defluorinative Carboxylation Cascade of Sterically Hindered CF3-Alkenes with Formate Salt via Photocatalysis. Organic Letters, 2025. URL:[Link]
-
Generation of Hydrides or Hydrogen Radicals for Hydrodehalogenation and Deuterodehalogenation of gem-Dihaloalkenes. CCS Chemistry, 2024. URL:[Link]
-
A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. PubMed Central (NIH), 2019. URL:[Link]
Technical Support Center: Storage and Handling of Light-Sensitive Fluorinated Alkene Derivatives
Welcome to the Technical Support Center for light-sensitive fluorinated alkene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for the successful storage and handling of these reactive and valuable compounds. The unique electronic properties conferred by fluorine atoms, coupled with the reactivity of the carbon-carbon double bond, make these molecules powerful building blocks in modern chemistry. However, these same features also necessitate specialized storage and handling protocols to prevent degradation and ensure experimental reproducibility.
This resource is structured to provide immediate, actionable answers to common challenges. We will delve into the causality behind our recommendations, grounding our advice in established chemical principles and field-proven best practices.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day handling and storage of light-sensitive fluorinated alkene derivatives.
Q1: What are the primary factors that can cause the degradation of my light-sensitive fluorinated alkene derivative?
A1: The primary factors leading to the degradation of these compounds are exposure to light, heat, moisture, and air (oxygen).[1] Light, particularly in the UV spectrum, can provide the activation energy for photochemical reactions, leading to isomerization, polymerization, or other unwanted transformations.[2][3] Heat can accelerate decomposition pathways, while moisture can lead to hydrolysis, especially if acidic or basic impurities are present.[4] Some fluorinated alkenes are also sensitive to oxidation.[1]
Q2: What are the ideal storage conditions for these compounds?
A2: To mitigate degradation, stringent storage conditions are paramount. The ideal storage temperature typically ranges from -20°C to 25°C, depending on the specific compound's reactivity.[1] For highly reactive derivatives, storage at -20°C or below is recommended to maintain stability.[1] It is crucial to store these compounds in opaque or amber glass containers to protect them from light.[1][5] The containers should be tightly sealed to prevent the ingress of moisture and air.[1][6] For particularly sensitive compounds, storage under an inert atmosphere, such as nitrogen or argon, is advised to prevent oxidation.[1]
Q3: How should I handle these compounds when setting up a reaction?
A3: When handling light-sensitive fluorinated alkene derivatives, it is best practice to work in a dimly lit area or use a fume hood with the sash lowered to minimize light exposure.[5] If the compound is particularly sensitive, working in a dedicated darkroom or using red light can be beneficial.[5] Always use clean, dry glassware and syringes to avoid introducing contaminants that could catalyze degradation.[4][6] It is also advisable to handle these compounds under an inert atmosphere, especially if they are known to be air-sensitive.[7]
Q4: Can I use a standard laboratory refrigerator or freezer for storage?
A4: While refrigeration or freezing is often necessary, it is crucial to use laboratory-grade, spark-proof refrigerators and freezers.[8] Standard domestic units contain ignition sources (e.g., light bulbs, thermostats) that can pose a significant safety hazard with flammable organic compounds. Ensure that containers are tightly sealed before placing them in cold storage to prevent condensation from forming inside when they are removed.[9]
Q5: Are there any visual cues that indicate my fluorinated alkene has degraded?
A5: Yes, there are several visual indicators of degradation. These can include a change in color, the appearance of cloudiness or precipitates in a liquid, or the formation of a solid crust on a powder.[8][10] If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues encountered when working with light-sensitive fluorinated alkene derivatives.
Issue 1: Low or No Product Yield in a Photochemical Reaction
You are performing a photochemical reaction with a fluorinated alkene, but you observe a low yield of your desired product or no reaction at all.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of the Fluorinated Alkene | 1. Check the purity of the starting material via NMR or GC-MS. 2. If degraded, purify the alkene by distillation or chromatography immediately before use. | The starting material may have degraded during storage due to exposure to light, heat, or air, reducing the concentration of the active reactant.[1] |
| Incorrect Wavelength of Light | 1. Verify the UV-Vis absorption spectrum of your fluorinated alkene. 2. Ensure your light source emits at a wavelength that the alkene can absorb to reach an excited state. | Photochemical reactions are initiated by the absorption of photons of a specific energy (wavelength).[2] If the light source does not match the absorption profile of the reactant, the reaction will not proceed efficiently. |
| Quenching of the Excited State | 1. Ensure all solvents and reagents are of high purity and free from quenching impurities (e.g., dissolved oxygen, heavy metals). 2. Degas the reaction mixture by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. | Impurities can deactivate the excited state of the fluorinated alkene, preventing it from reacting as intended. Oxygen is a known quencher of triplet excited states. |
| Insufficient Light Intensity or Reaction Time | 1. Increase the power of the light source or move the reaction vessel closer to it. 2. Extend the reaction time and monitor the progress by TLC or GC-MS. | The rate of a photochemical reaction is dependent on the flux of photons. Insufficient light or time may lead to incomplete conversion.[3] |
Issue 2: Formation of Unidentified Side Products
Your reaction is producing unexpected side products in significant quantities, complicating purification and reducing the yield of the desired product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Isomerization of the Alkene | 1. Analyze the crude reaction mixture by ¹⁹F NMR or GC-MS to identify potential isomers. 2. If isomerization is observed, consider running the reaction at a lower temperature or in the dark if the reaction is not photochemical. | The energy input (light or heat) may be causing isomerization of the double bond, leading to the formation of geometric isomers (E/Z) that may react differently or be undesired.[11][12] |
| Polymerization | 1. Check for the formation of high molecular weight species by techniques like GPC or by observing a viscous or solid residue. 2. Consider adding a radical inhibitor (if the desired reaction is not radical-based) or lowering the reaction temperature. | Alkenes, including fluorinated ones, can be susceptible to radical or cationic polymerization, especially under harsh conditions or in the presence of initiators. |
| Reaction with Solvent or Impurities | 1. Use high-purity, anhydrous solvents.[4] 2. Ensure all reagents are free from contaminants. | The reactive fluorinated alkene may be undergoing side reactions with trace amounts of water, oxygen, or other impurities in the reaction medium.[4] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of a Light-Sensitive Fluorinated Alkene
This protocol outlines the steps for safely transferring a light-sensitive liquid fluorinated alkene from its storage container to a reaction vessel.
Materials:
-
Light-sensitive fluorinated alkene in an amber vial
-
Dry, gas-tight syringe with a needle
-
Reaction flask, oven-dried and cooled under an inert atmosphere
-
Septum
-
Inert gas source (Nitrogen or Argon)
-
Dimly lit workspace or fume hood with the sash lowered
Procedure:
-
Allow the sealed container of the fluorinated alkene to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[9]
-
Work in a dimly lit area to minimize light exposure.[5]
-
Flush the reaction flask with an inert gas.
-
Carefully remove the cap of the storage vial and immediately cover the opening with a septum.
-
Puncture the septum with a needle connected to the inert gas source to create a positive pressure.
-
Using a clean, dry syringe, pierce the septum and draw the desired volume of the liquid.
-
Quickly transfer the liquid to the reaction flask by injecting it through the flask's septum.
-
Immediately recap the storage vial and purge with inert gas before re-sealing.
-
Store the vial in the appropriate conditions (e.g., -20°C, in the dark).[1][9]
Visualizing Workflows and Concepts
Diagram 1: Decision Tree for Storage of Fluorinated Alkene Derivatives
This diagram provides a logical flow for determining the appropriate storage conditions for a newly acquired light-sensitive fluorinated alkene derivative.
Caption: A decision tree to guide the proper storage of fluorinated alkenes.
Diagram 2: Troubleshooting Workflow for a Failed Photochemical Reaction
This diagram illustrates a systematic approach to troubleshooting a photochemical reaction that has failed to produce the desired product.
Sources
- 1. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 2. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. ucy.ac.cy [ucy.ac.cy]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (2,2-difluoro-1-methylethenyl)benzene
Subject: Removal of Trace Metal Catalysts (Pd, Ni, Zn, Cu) from Gem-Difluoroalkene Derivatives Document ID: TSC-PUR-0882 Last Updated: February 28, 2026 Status: Active
Executive Summary & Molecule Profile
User Context: You are synthesizing (2,2-difluoro-1-methylethenyl)benzene (or related
The Challenge: The synthesis of gem-difluoroalkenes typically employs transition metal catalysis (Palladium, Nickel) or Zinc-mediated olefination. Residual metals are not only toxic (violating ICH Q3D guidelines) but also pose a stability risk .
-
Critical Warning: Your target molecule contains an electron-deficient alkene (
). It is an electrophile . -
Common Error: Using standard nucleophilic scavengers (e.g., primary amine-functionalized silica) can trigger an addition-elimination reaction, destroying your product and generating monofluorinated impurities.
Target Molecule Profile
| Property | Description | Technical Implication |
| Structure | Gem-difluoroalkene moiety.[1][2][3][4][5][6][7] | |
| Reactivity | Electrophilic at | Susceptible to nucleophilic attack ( |
| Lipophilicity | High (LogP > 3.5) | Product stays in organic phase; aqueous washes are effective for removing ionic metals. |
| Volatility | Moderate to High | Distillation is viable but risks metal entrainment (aerosol carryover). |
Diagnostic Module: Identifying the Contaminant
Before selecting a purification protocol, confirm the catalyst system used. Different synthetic routes leave different fingerprints.[3]
| Synthesis Route | Primary Contaminant | Visual Indicator | ICH Q3D Limit (Oral) |
| Defluorinative Coupling (from | Nickel (Ni) or Palladium (Pd) | Yellow/Orange tint | Ni: 20 µ g/day Pd: 100 µ g/day |
| Diazoalkene Coupling | Palladium (Pd) / Rhodium (Rh) | Dark Grey/Black particulates | Pd: 100 µ g/day Rh: 100 µ g/day |
| Zinc-Mediated Olefination (from Ketones) | Zinc (Zn) | White/Cloudy Precipitate | Zn: 50,000 µ g/day (Low tox, but affects assays) |
| Cross-Coupling (Suzuki/Negishi) | Palladium (Pd) + Ligands (Phosphines) | Brown oil/tar | Pd: 100 µ g/day |
Purification Protocols
Protocol A: The "Safe" Adsorption Method (Activated Carbon)
Best for: Initial cleanup, bulk removal of Pd/Ni, and protecting the sensitive alkene from nucleophiles.
Mechanism: Physical adsorption via pore entrapment. Non-reactive.
-
Dissolution: Dissolve crude (2,2-difluoro-1-methylethenyl)benzene in a non-polar solvent (Toluene or Heptane are ideal; avoid THF if possible as it competes for adsorption sites).
-
Loading: Add Activated Carbon (Specialized grades like Ecosorb C-941 or Darco G-60) at 10–20 wt% relative to the mass of the crude product.
-
Incubation: Stir gently at room temperature for 1 hour. Do not heat, as heating promotes isomerization.
-
Filtration: Filter through a pad of Celite® 545 to remove the carbon.
-
Analysis: Check color. If still colored, repeat.
Protocol B: Chemisorption with SiliaMetS® TMT (Trimercaptotriazine)
Best for: High-affinity removal of Pd/Ni without degrading the product.
Why TMT? Unlike standard Thiol (SH) scavengers, TMT is less nucleophilic. It binds metals avidly but is sterically and electronically less likely to attack the
-
Solvent Selection: Use Ethyl Acetate or Toluene. Avoid alcohols (MeOH/EtOH) which can promote solvolysis.
-
Scavenger Charge: Add SiliaMetS® TMT (or equivalent) at 4 equivalents relative to the estimated residual metal (typically 5–10 wt% of crude).
-
Temperature Control: Stir at 20–25°C .
-
Warning:Do NOT reflux. High temp + Sulfur source = Product degradation.
-
-
Duration: 4 to 12 hours.
-
Filtration: Filter through a 0.45 µm PTFE membrane or sintered glass frit.
Protocol C: The "Soft Wash" (L-Cysteine Extraction)
Best for: Removing soluble metal salts (Zn, Cu) and some Pd species.
-
Preparation: Prepare a 5% w/v aqueous solution of L-Cysteine . Adjust pH to ~7.0 with dilute NaOH (Critical: Acidic pH reduces efficacy; Basic pH risks product hydrolysis).
-
Extraction: Dissolve product in Isopropyl Acetate or MTBE.
-
Wash: Wash the organic layer with the L-Cysteine solution (3x). The aqueous layer may turn yellow/orange (Pd-Cysteine complex).
-
Rinse: Wash organics with water (2x) and Brine (1x) to remove residual cysteine.
-
Dry: Dry over
and concentrate.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct scavenger based on the metal and the stability of your specific gem-difluoroalkene derivative.
Caption: Decision matrix for scavenger selection. Note the critical branch avoiding nucleophilic scavengers for activated substrates.
Troubleshooting & FAQs
Q1: I used a diamine-silica scavenger (common for Pd removal), and my product yield dropped significantly. What happened?
A: You likely triggered a nucleophilic substitution. Gem-difluoroalkenes are susceptible to
-
Fix: Switch to Protocol A (Carbon) or Protocol B (TMT). Never use free amines (en, dien, TBD) with this molecule.
Q2: My product is still yellow after carbon treatment. Can I distill it? A: Yes, but with caution.
-
Ensure the vacuum is high (< 1 mbar) to keep the bath temperature low.
-
Use a Vigreux column or splash guard to prevent "bumping" of metal-laden aerosols into the receiver.
-
Pro Tip: Add a small amount of paraffin oil to the distillation pot; it helps retain the metal particulates in the residue.
Q3: Can I use standard Silica Gel chromatography? A: Yes. Standard flash chromatography is actually quite effective for removing bulk Pd/Ni because the metal complexes are often much more polar than the lipophilic gem-difluoroalkene.
-
Optimization: Add 1% Triethylamine to your eluent only if your column is acidic and degrading the product, but generally, neutral silica is safer.
Q4: How do I validate that the metal is gone? A:
-
Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.
-
Qualitative (Quick): The "Thioacetamide Test." Dissolve a sample in THF/Water. Add thioacetamide and heat gently. A brown precipitate indicates heavy metals (Pd/Cu/Ni).
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Amijs, C. H. M., et al. (2003). Preparation of gem-difluoroalkenes via Zn-mediated reaction.[6] Journal of Fluorine Chemistry, 121(1), 105-109. [Link]
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem -difluoro-2-trifluromethyl styrene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02473J [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparing reactivity of difluorostyrene vs. monofluorostyrene
Comparative Reactivity Guide: Monofluorostyrene vs. Difluorostyrene
Executive Summary & Strategic Context
In the landscape of organofluorine chemistry, the strategic insertion of fluorine into the styrene vinyl group transforms a standard monomer into a high-value building block for materials science and medicinal chemistry. This guide analyzes the reactivity divergence between Monofluorostyrene (MFS) (specifically
The Core Distinction:
- -Monofluorostyrene (MFS): Retains significant polymerizability but exhibits altered electronic polarization, making it a "bridge" between hydrocarbon styrenes and electron-deficient fluoroalkenes.[1]
- -Difluorostyrene (DFS): Functions primarily as a carbonyl bioisostere and a specialized comonomer.[1] Its reactivity is dominated by the "gem-difluoro effect," rendering it resistant to homopolymerization but highly reactive toward specific nucleophilic or radical addition-elimination sequences.[1]
Electronic & Steric Architecture
To predict reactivity, one must first understand the ground-state electronic perturbation caused by fluorine substitution.
| Feature | Mechanistic Implication | ||
| Electronic Effect | Captodative-like: | Gem-Difluoro Effect: Strong | MFS stabilizes radical intermediates; DFS creates an electrophilic |
| Steric Profile | Minimal perturbation ( | Significant steric bulk at the terminus. | MFS fits standard enzyme pockets/polymer chains; DFS faces "ceiling temperature" issues in polymerization.[1] |
| Dipole Moment | Polarized toward | Strongly polarized toward | Inverts regioselectivity in cycloadditions and nucleophilic attacks. |
Visualization: Electronic Polarization Vectors
The following diagram illustrates the competing Inductive (-I) and Resonance (+R) effects that dictate the reactivity of these species.
Caption: Comparative electronic vectors. MFS balances inductive/resonance effects to stabilize radicals, while DFS is dominated by strong inductive withdrawal and steric shielding.
Polymerization Kinetics & Thermodynamics
This is the most critical differentiator for materials scientists. While MFS behaves like a modified styrene, DFS behaves like a sterically hindered fluoroalkene.
Radical Homopolymerization
-
MFS: Undergoes radical homopolymerization, though slower than styrene due to the electron-withdrawing nature of fluorine reducing the nucleophilicity of the double bond.
-
DFS: Does not homopolymerize under standard radical conditions.[1] The steric strain of the gem-difluoro group lowers the ceiling temperature (
) below ambient conditions. The propagation rate constant ( ) is effectively zero for self-addition.
Copolymerization Parameters (Q-e Scheme)
Using the Alfrey-Price Q-e scheme, we can quantify the reactivity.[1][2][3]
| Monomer | Q Value (Resonance) | e Value (Polarity) | Reactivity with Styrene ( |
| Styrene (Ref) | 1.00 | -0.80 | - |
| ~0.95 | ~ -0.50 | ||
| Low (< 0.[1]1) | Positive (> +1.0) |
Experimental Insight: To incorporate DFS into a polymer, you must use an alternating copolymerization strategy with an electron-rich donor (like vinyl ethers) or accept low incorporation ratios with styrene.[1]
Protocol: Controlled Copolymerization of DFS
Use this protocol to force DFS incorporation into a styrenic backbone.
-
Reagents: Styrene (1.0 eq), DFS (1.0 eq), AIBN (0.01 eq).
-
Solvent: Bulk or 1,4-Dioxane (50 wt%).
-
Deoxygenation: Freeze-pump-thaw (3 cycles). Critical: Oxygen inhibits fluoroalkene polymerization aggressively.
-
Initiation: Heat to 70°C.
-
Monitoring: Track
F NMR. DFS monomer shows a signal at ppm; Polymer broadens and shifts to ppm. -
Termination: Quench in liquid nitrogen after <20% conversion to avoid composition drift.
Cycloaddition Reactivity (Diels-Alder)[4]
In cycloadditions, the fluorine atom acts as a "steering group," altering the Frontier Molecular Orbital (FMO) coefficients.
-
Reaction: [4+2] Cycloaddition with 1,3-Diphenylisobenzofuran (DPIBF).[1]
-
MFS (
-F): Favors Endo product. The fluorine lone pair raises the HOMO, but the inductive effect lowers the LUMO slightly. -
-F (Mono) / DFS: Favors Exo product (or shows reduced Endo selectivity).[1] This is a rare example of "stereoselectivity inversion" driven by Pauli repulsion between the fluorine lone pairs and the incoming diene
-system.
Visualization: Stereoselectivity Inversion
Caption: MFS follows standard Endo rules. DFS and
Synthetic Utility: The Bioisostere Connection
For drug development professionals, the reactivity of
-
Defluorinative Functionalization: Unlike MFS, DFS undergoes
reactions or radical addition-elimination sequences.[1] -
Mechanism: A nucleophile attacks the
-carbon (activated by the -fluorines), followed by elimination of a fluoride ion.[1] This yields a monofluorovinyl product, which is impossible to access directly from MFS with the same regiocontrol.
Key Reaction: Synthesis of
References
-
Haufe, G., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions. National Institutes of Health. Link
-
Beilstein J. Org. Chem. (2021).[4][5] Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals. Link
-
Matyjaszewski, K., et al. (2000).[1] Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Carnegie Mellon University / ACS. Link
-
Greenley, R. Z. (1989). Q and e Values for Free Radical Copolymerizations. Polymer Handbook / ResearchGate. Link
-
Chem. Eur. J. (2023).[6] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery. Enamine / Wiley. Link
Sources
IR spectroscopy characteristic peaks of gem-difluorovinyl groups
Title: Analytical Approaches to Identifying gem-Difluorovinyl Groups: A Comparative Guide to IR Spectroscopy Modalities
Introduction
The gem-difluorovinyl group (-CH=CF₂) has emerged as a critical structural motif in modern drug development and agrochemical discovery. Functioning as a metabolically stable bioisostere for the carbonyl group, it modulates physicochemical properties such as lipophilicity and binding affinity without compromising target engagement[1]. However, confirming the successful installation of this highly polarized moiety requires precise analytical techniques. While ¹⁹F NMR provides definitive nuclear environment data, Infrared (IR) Spectroscopy serves as the frontline tool for rapid, non-destructive functional group verification.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR in detecting the characteristic vibrational modes of gem-difluoroalkenes, providing researchers with field-proven, self-validating protocols for structural confirmation.
Spectral Signatures: The Physics of the gem-Difluorovinyl Group
To accurately identify the gem-difluorovinyl group, one must understand how fluorine substitution alters the molecular oscillator.
-
The C=C Stretching Frequency Shift: A standard, non-fluorinated alkene typically exhibits a C=C stretching vibration around 1640–1650 cm⁻¹. However, the introduction of two terminal fluorine atoms drastically alters this dynamic. The intense electron-withdrawing inductive effect (-I) of the fluorine atoms strongly polarizes the carbon-carbon double bond, increasing its force constant. Consequently, the C=C stretch of a gem-difluorovinyl group shifts significantly to higher wavenumbers, typically observed between 1720 cm⁻¹ and 1745 cm⁻¹ [2][3][4]. This region classically overlaps with carbonyl stretches, reinforcing its role as a bioisostere.
-
The C-F Stretching Vibrations: The C-F bond is one of the strongest and most highly polarized bonds in organic chemistry, resulting in intense, broad absorption bands. In gem-difluoroalkenes, the symmetric and asymmetric C-F stretches dominate the fingerprint region, appearing as massive, often overlapping peaks between 1000 cm⁻¹ and 1350 cm⁻¹ [1].
Modality Comparison: ATR-FTIR vs. Transmission FTIR
Choosing the correct sampling technique dictates the quality and reliability of the spectral data. Below is an objective comparison of the two primary FTIR modalities used for characterizing fluorinated intermediates.
| Parameter | ATR-FTIR (ZnSe or Diamond Crystal) | Transmission FTIR (KBr Pellet / Thin Film) |
| Mechanism | Measures evanescent wave attenuation at the crystal/sample interface. | Measures direct absorption of the IR beam passing through the bulk sample. |
| Optimal Sample State | Liquids, oils, and thin films (e.g., gem-difluoroolefination crude extracts). | Powders and bulk solids (e.g., crystallized gem-difluorovinyl APIs). |
| Penetration Depth | Surface-sensitive (~0.5 to 2.0 µm). | Bulk-sensitive (samples the entire pellet thickness). |
| C=C Peak Resolution (~1730 cm⁻¹) | Excellent; minimal baseline distortion for liquids. | Good; but susceptible to scattering artifacts if KBr grinding is uneven. |
| C-F Peak Resolution (1000-1350 cm⁻¹) | Can suffer from band distortion (derivative-like shapes) due to anomalous dispersion at high refractive indices. | Superior; provides true relative intensities for highly absorbing C-F stretches. |
| Sample Recovery | High (non-destructive, easily wiped clean with solvent). | Low (sample is permanently embedded in the KBr matrix). |
Experimental Methodology: Self-Validating Protocols
To ensure high-fidelity data and prevent false positives (such as mistaking an unreacted carbonyl precursor for the gem-difluorovinyl C=C stretch), the following protocols incorporate strict self-validation loops.
Protocol A: ATR-FTIR Analysis for Liquid/Neat gem-Difluoroalkenes
Causality Focus: ATR relies on intimate contact between the sample and the crystal. Air gaps will severely attenuate the signal, particularly in the high-frequency C=C region.
-
System Calibration: Run a background scan (air) immediately before the sample to digitally subtract atmospheric CO₂ and water vapor. Validate the crystal's cleanliness by ensuring the background spectrum shows >95% transmittance across the 4000-400 cm⁻¹ range.
-
Sample Application: Apply 1-2 drops of the neat liquid sample (e.g., 2-(2,2-difluorovinyl)pyridine) directly onto the diamond ATR crystal[1]. Ensure the crystal is completely covered without overflowing the trough.
-
Data Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.
-
Spectral Correction: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (since IR penetrates deeper at lower wavenumbers, artificially inflating the C-F peaks relative to the C=C peak).
-
Peak Identification: Confirm the presence of the shifted C=C stretch at ~1730 cm⁻¹[3] and the intense C-F stretches at 1000–1300 cm⁻¹[1].
Protocol B: Transmission FTIR via KBr Pellet for Solid gem-Difluoroalkenes
Causality Focus: The intense absorptivity of C-F bonds easily causes "detector saturation" (complete absorption) if the sample concentration is too high, leading to flat-topped, uninterpretable peaks in the 1000-1350 cm⁻¹ region.
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate absorbed moisture, which would otherwise mask the spectrum with a massive O-H stretch at ~3400 cm⁻¹.
-
Sample Dilution (Critical Step): Weigh ~1-2 mg of the solid gem-difluorovinyl compound and mix with ~150-200 mg of dried KBr. Grind thoroughly in an agate mortar for 2-3 minutes. Rationale: A concentration of <1% is required to keep the massive C-F stretches within the linear dynamic range of the detector.
-
Pellet Pressing: Transfer the mixture to a die and press under 10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.
-
Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
-
Validation: Check the baseline. A sloping baseline indicates excessive particle size (Mie scattering). If observed, re-grind and re-press the sample.
Workflow Diagram
The following decision matrix outlines the logical progression for characterizing gem-difluorovinyl compounds.
Fig 1: Decision matrix and spectral validation workflow for gem-difluoroalkene characterization.
References
- Title: 2-(2,2-Difluorovinyl)
- Title: Surface modification of ethylene tetrafluoroethylene via atmospheric pressure nitrogen plasma for enhanced wettability and adhesion Source: Canadian Science Publishing URL
- Title: Ynamines from 1,1-difluoro-2-aryl and 2-alkylethylenes Source: ACS Publications URL
- Title: The characterization of fluorocarbon films on NiTi alloy Source: Peking University URL
Sources
Mass spectrometry fragmentation patterns of fluorinated methyl styrenes
High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Fluorinated Methyl Styrenes: A Comparative Guide
Executive Summary
Fluorinated methyl styrenes (FMS)—including α-trifluoromethylstyrene (TFMST) and 4-fluorostyrene—are highly valued in advanced polymer synthesis, medicinal chemistry, and materials science due to their thermal stability and unique electronic properties[1][2]. Recently, poly(4-fluorostyrene) (PFS) has emerged as a critical internal standard for the quantification of micro- and nanoplastics (MNPs) in complex environmental and biological matrices[3][4]. However, the robust detection of these fluorinated analogs relies heavily on understanding their mass spectrometry (MS) fragmentation patterns and selecting the appropriate analytical platform.
This guide provides an objective comparison of analytical platforms—High-Resolution Pyrolysis-Gas Chromatography-Orbitrap MS (HR-Py-GC-MS), Py-GC-qQq-MS (Triple Quadrupole), and MALDI-TOF MS—for the characterization and quantification of FMS compounds.
Mechanistic Insights: Fragmentation Patterns of FMS
Understanding the electron ionization (EI) and thermal degradation pathways of FMS is essential for accurate quantification and structural elucidation. The presence of strongly electronegative fluorine atoms significantly alters the stability of the molecular ion and the resulting fragmentation cascade.
-
Poly(4-fluorostyrene) (PFS): Under flash pyrolysis (e.g., 600 °C), PFS undergoes depolymerization via radical chain scission, yielding the 4-fluorostyrene monomer (m/z 122), alongside its dimer and trimer[5][6]. The monomer further fragments under 70 eV EI to yield a stable fluorobenzene cation (m/z 96) via the loss of acetylene (C
H ). -
Trifluoromethylstyrenes (TFMST): The -CF
group dictates a different pathway. The molecular ion (m/z 172) is highly robust[7]. Primary fragmentation involves the loss of a fluorine radical to form a difluorostyrenyl cation (m/z 153), or the loss of the entire -CF radical to yield a styrenyl cation (m/z 103)[8].
Thermal degradation and EI-MS fragmentation pathways of fluorinated methyl styrenes.
Platform Comparison: HR-Py-GC-MS vs. Alternatives
When analyzing FMS in complex matrices (e.g., human blood or environmental sediment), traditional nominal mass instruments often suffer from isobaric interferences[4]. Natural organic matter (NOM) can produce hydrocarbon fragments at nominal m/z 122, falsely elevating PFS internal standard readings and skewing quantitative results.
-
HR-Py-GC-Orbitrap MS (The Premium Standard): Utilizes an Orbitrap analyzer to achieve mass resolution >60,000 FWHM. It easily resolves 4-fluorostyrene (exact mass 122.0532) from isobaric hydrocarbon interferences (e.g., C
H , exact mass 122.1096). -
Py-GC-qQq-MS (Triple Quadrupole): Uses Dynamic Multiple Reaction Monitoring (DMRM) targeting specific transitions (e.g., m/z 122 → 96)[3]. It offers excellent sensitivity at nanogram levels and reduces background noise, though it lacks the retrospective exact-mass data mining capabilities of Orbitrap systems.
-
MALDI-TOF MS: A soft ionization technique primarily used for intact polymer chains. It is ideal for determining the molecular weight distribution of CF
-polystyrenes (identifying repeating units of m/z 104 and 172)[8], but unsuitable for trace monomer quantification in environmental matrices.
Table 1: Performance Comparison for FMS Analysis
| Feature | HR-Py-GC-Orbitrap MS | Py-GC-qQq-MS (DMRM) | MALDI-TOF MS |
| Primary Application | Untargeted discovery & exact mass quantitation | Targeted trace quantification | Intact polymer mass distribution |
| Mass Resolution | > 60,000 (FWHM) | Unit mass (~0.7 Da) | > 15,000 |
| Matrix Interference | Extremely Low (Exact mass filtering) | Low (Transition specificity) | High (Matrix peaks < 1000 Da) |
| Limit of Detection | ~10–50 pg | ~1–5 pg[3] | ~10 ng |
| Structural Elucidation | Excellent (Isotopic fidelity & exact mass) | Moderate (Relies on known transitions) | Poor for monomers (Soft ionization) |
Table 2: Quantitative Benchmarks for FMS and Polymer Analysis
| Metric | Value / Range | Analytical Context | Reference |
| PFS Pyrolysis Monomer Yield | m/z 122 (Base Peak) | 600 °C Pyrolysis of Poly(4-fluorostyrene) | [5],[6] |
| TFMST Molecular Ion | m/z 172 | 70 eV EI-MS of 3-(Trifluoromethyl)styrene | [7] |
| Polymer Detection Limits | 1 – 126 ng | Py-GC-qQq-MS (DMRM mode) | [3] |
| CF | 1750 – 5400 g/mol | MALDI-TOF MS of CF | [8] |
| Reported PE Interferences | 0.7 – 7.1 μg/mL | False positives in human blood via nominal Py-GC-MS | [4] |
Experimental Protocol: Self-Validating Py-GC-MS Workflow
To ensure trustworthiness and eliminate false positives—such as those frequently reported in human biomonitoring studies due to background polyethylene (PE) or natural organics[4]—a rigorously controlled double-shot pyrolysis workflow must be employed.
Step 1: Sample Preparation & Internal Standard Spiking
-
Procedure: Extract the target matrix (e.g., sediment or biological tissue) using a low-temperature solvent extraction (e.g., 1,2,4-trichlorobenzene)[6]. Spike the sample with a known concentration (e.g., 5 μg) of Poly(4-fluorostyrene) (PFS).
-
Causality: The fluorine substitution yields a unique m/z 122 fragment upon pyrolysis that does not naturally occur in biological or environmental matrices, ensuring accurate normalization and correcting for matrix effects[6][9].
Step 2: Double-Shot Pyrolysis (Thermal Desorption + Pyrolysis)
-
Shot 1 (Thermal Desorption): Heat the sample cup to 300 °C for 1 minute under helium flow.
-
Shot 2 (Flash Pyrolysis): Flash-heat the remaining residue to 600 °C for 12 seconds.
-
Causality: 600 °C provides the optimal thermal energy to induce radical chain scission of styrenic polymers without over-fragmenting the resulting monomers into non-diagnostic aromatic rings[3].
-
Step 3: Gas Chromatography Separation
-
Procedure: Inject the pyrolyzate onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm × 0.25 μm). Program the oven from 35 °C (hold 0.25 min) to 310 °C at 20 °C/min[3].
Step 4: Mass Spectrometry Detection & Validation
-
Procedure: Operate the MS in EI mode (70 eV). Extract the exact mass for FMS (e.g., 122.0532 for fluorostyrene, 172.0500 for TFMST) with a mass tolerance of <5 ppm.
-
Self-Validation: The ratio of the quantifier ion (m/z 122) to the qualifier ion (m/z 96) must remain within ±15% of the pure PFS standard to confirm peak purity.
Double-shot Py-GC-MS workflow ensuring matrix removal and high-fidelity quantification.
Conclusion
The distinct fragmentation patterns of fluorinated methyl styrenes make them exceptional candidates for advanced polymer research and internal standardization in complex analytical workflows. While traditional Py-GC-qMS and MALDI-TOF MS provide foundational data, High-Resolution Py-GC-Orbitrap MS and Py-GC-qQq-MS uniquely resolve the isobaric interferences that plague biological and environmental matrices. By implementing a self-validating double-shot pyrolysis protocol, researchers can ensure absolute confidence in their structural and quantitative data.
References
1.[7] Smolecule. "Buy 3-(Trifluoromethyl)styrene | 402-24-4". URL: 2.[1] Benchchem. "4-(Trifluoromethyl)styrene, 98+%, Stabilized". URL: 3.[8] ResearchGate / Chemistry—A European Journal. "May Trifluoromethylation and Polymerization of Styrene Occur from a Perfluorinated Persistent Radical (PPFR)?". URL: [Link] 4.[5] Royal Society of Chemistry. "Quantitative evaluation of true-to-life nanoplastics using UV-visible spectroscopy and comparative analytical techniques". URL: 5.[6] National Science Foundation. "Quantitative analysis of microplastics in beach sand via low-temperature solvent extraction and thermal degradation". URL: 6.[2] MDPI. "Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes". URL: 7.[3] Analytical Chemistry / ACS Publications. "Rapid and Sensitive Quantification of Nano- and Microplastics in Water, Sediment, and Biological Tissue by Pyrolysis-Gas Chromatography Tandem Mass Spectrometry with Dynamic Reaction Monitoring". URL: [Link] 8.[9] PMC. "Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution". URL: [Link] 9.[4] Environmental Science & Technology / ACS Publications. "Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood". URL:
Sources
- 1. 4-(Trifluoromethyl)styrene, 98+%, Stabilized [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Buy 3-(Trifluoromethyl)styrene | 402-24-4 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of (2,2-difluoro-1-methylethenyl)benzene Derivatives
This guide provides a technical comparison of the crystal structure analysis of (2,2-difluoro-1-methylethenyl)benzene derivatives, focusing on their unique packing motifs, conformational preferences, and bioisosteric relationships with carbonyl analogs.
A Comparative Technical Guide for Medicinal Chemists & Crystallographers
Executive Summary: The gem-Difluoroalkene Motif
In modern drug discovery, the (2,2-difluoro-1-methylethenyl)benzene scaffold (often referred to as
This guide compares the solid-state structural behavior of these derivatives against their two primary competitors in chemical space:
-
The Hydrocarbon Analog:
-Methylstyrene (Steric control). -
The Bioisostere Target: Acetophenone (Electronic control).
Comparative Structural Analysis
Metric A: Molecular Conformation (The "Twist")
The defining feature of (2,2-difluoro-1-methylethenyl)benzene derivatives is the competition between conjugation and steric strain.
| Feature | (2,2-difluoro-1-methylethenyl)benzene | Acetophenone (Carbonyl) | |
| Torsion Angle ( | High Twist (~30–60°) | High Twist (~30–40°) | Low Twist (< 10°) |
| Driving Force | Steric clash between | Steric clash between | Conjugation (Planarity preferred). |
| Bond Lengths | C=C: ~1.32 Å C-F: ~1.34 Å | C=C: ~1.34 Å C-H: ~1.09 Å | C=O: ~1.22 Å |
| Electronic State | Polarized alkene (Quadrupolar). | Non-polar alkene.[1] | Highly Polar dipole. |
Analysis:
Unlike acetophenone, which often adopts a planar conformation to maximize
-
Impact: This "twisted" conformation disrupts efficient
- stacking in the crystal lattice, often leading to lower melting points and higher solubility compared to planar analogs.
Metric B: Intermolecular Interactions (The "Glue")
Crystal packing in these derivatives is driven by a hierarchy of weak interactions, distinct from the strong hydrogen bonding seen in carbonyls.
-
C-H...F Interactions: The fluorine atoms act as weak hydrogen bond acceptors. While weaker than C-H...O interactions (seen in acetophenones), they are directional and structure-directing.
-
Typical Distance: 2.3 – 2.6 Å.
-
Geometry: Often linear or bifurcated.
-
-
F...F Interactions: "Type I" (symmetrical) and "Type II" (L-shaped) halogen-halogen contacts are common.
-
Significance: These interactions often stitch molecules into 1D chains or 2D sheets, stabilizing the twisted conformation.
-
-
Dipole Stacking: The
bond has a strong dipole. In the absence of strong H-bond donors, the lattice minimizes energy by anti-parallel alignment of these dipoles.
Metric C: Packing Efficiency & Density
Replacing hydrogen with fluorine (
-
Packing Coefficient: gem-Difluoro derivatives typically show high packing coefficients (0.70–0.74) due to the ability of fluorine to nest into "hollows" of adjacent aromatic rings.
-
Void Space: These derivatives often crystallize without solvent voids, unlike bulky sulfonamide or amide analogs, making them physically stable (non-hygroscopic).
Visualization: Interaction Network & Hierarchy
The following diagram illustrates the hierarchy of forces driving the crystallization of these derivatives compared to their analogs.
Caption: Hierarchical analysis of steric and electronic factors driving the crystal packing of gem-difluoroalkene derivatives.
Experimental Protocol: Crystallization & Analysis
Growing X-ray quality crystals of these derivatives can be challenging due to their low melting points (often oils or low-melting solids at room temperature).
Phase 1: Crystal Growth Strategies
-
Slow Evaporation (Standard):
-
Solvent System: Hexane/Dichloromethane (3:1) or Pentane/Ether.
-
Protocol: Dissolve 20 mg of derivative in minimal DCM. Layer hexane on top. Allow slow diffusion at 4°C.
-
Why: Fluorinated compounds are lipophilic; non-polar solvents encourage aggregation of the aromatic cores.
-
-
In Situ Cryocrystallography (For Liquids):
-
If the derivative is an oil at RT, use a specialized capillaries technique.
-
Seal liquid in a Lindemann capillary.
-
Flash cool on the diffractometer using a cryostream (
at 100 K) to induce nucleation. -
Use zone-melting (cycling temperature) to grow a single crystal from the polycrystalline mass.
-
Phase 2: Data Collection & Refinement
-
Temperature: Collect data at 100 K (or lower). Thermal motion of the
group is often high; low temperature is mandatory to resolve disorder. -
Radiation: Mo-K
( Å) is sufficient, but Cu-K is preferred if the crystal is very small (< 0.1 mm). -
Refinement Constraints:
-
Watch for disorder in the fluorine positions (rotational disorder).
-
Use EADP or RIGU restraints in SHELXL if fluorine ellipsoids are elongated.
-
Workflow Diagram
Caption: Step-by-step workflow for obtaining high-quality crystal structures of low-melting fluorinated styrenes.
References
-
Hu, J., et al. (2021). "Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes." Synthesis, 53(21), 3935-3950.[2] Link
-
Wenz, J., et al. (2016). "Catalytic C-F bond activation of geminal difluorocyclopropanes..." Chem. Commun., 52, 202-205. (Crystal structure data for related gem-difluoro motifs). Link
-
Glastonbury, C., et al. (2019). "Intermolecular Interactions in Functional Crystalline Materials." Crystals, 9(9), 478. (General principles of Fluorine interactions). Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 37, 308-319. (Fundamental electronic comparison of C-F vs C=O). Link
-
CCDC. "Cambridge Structural Database." (Source for specific lattice parameters of styrene derivatives). Link
Sources
Metabolic Stability of Gem-Difluoroalkenes vs. Carbonyl Analogs: A Comparative Technical Guide
Executive Summary
In modern medicinal chemistry, gem-difluoroalkenes (GDFs) have emerged as critical bioisosteres for carbonyl groups (ketones, aldehydes, esters, and amides).[1] While they mimic the steric demand and electronic polarization of the carbonyl functionality, they lack the oxygen atom, fundamentally altering their interaction with metabolic enzymes.
This guide provides an in-depth analysis of the metabolic stability of GDFs compared to their carbonyl analogs. It moves beyond surface-level generalizations to explore the specific enzymatic pathways involved, providing actionable data and experimental protocols for validation.
Key Takeaway: GDFs generally exhibit superior metabolic stability by eliminating susceptibility to nucleophilic attack (hydrolysis) and enzymatic reduction. However, they are not metabolically inert; their stability is governed by resistance to P450-mediated epoxidation and conformational effects that can occasionally render them less stable than their carbonyl counterparts.
Physicochemical Basis of Bioisosterism
To understand the metabolic divergence, one must first appreciate the structural mimicry.
| Property | Carbonyl Group (C=O) | Gem-Difluoroalkene (CF₂=C) | Impact on Metabolism |
| Geometry | Planar ( | Planar ( | Preserves binding pocket fit. |
| Bond Length | C=O ~1.23 Å | C=C ~1.32 Å | Slight elongation; usually tolerated. |
| Electrostatics | Highly polarized (O is | Polarized (F is | Mimics dipole; F atoms act as weak H-bond acceptors. |
| Chemical Reactivity | Electrophilic at Carbon | Electrophilic at Carbon | Crucial Difference: C=O is prone to hydride attack (reduction); CF₂=C is prone to oxidative attack (epoxidation). |
Metabolic Pathways: Carbonyls vs. Gem-Difluoroalkenes
The divergence in metabolic stability stems from the specific enzymes that recognize these functional groups.
Carbonyl Liabilities
Carbonyl-containing drugs are primary targets for Phase I metabolic enzymes:
-
Aldo-Keto Reductases (AKR) & Dehydrogenases: Rapidly reduce ketones/aldehydes to alcohols, which are then glucuronidated and cleared.
-
Hydrolases/Esterases: Cleave esters and amides, often rendering the molecule inactive immediately.
-
Chiral Inversion:
-chiral centers next to carbonyls are prone to racemization via enolization.
Gem-Difluoroalkene Stability Profile
Replacing the oxygen with a difluoromethylene (
-
Protease Resistance: In peptidomimetics, the GDF bond cannot be cleaved by proteases (e.g., trypsin, chymotrypsin) because there is no scissile amide bond.
-
Reductase Resistance: The lack of an oxygen atom prevents hydride transfer mechanisms used by AKRs.
-
The New Liability (P450s): The electron-deficient alkene of a GDF is relatively stable, but it can be a substrate for Cytochrome P450 (CYP450) enzymes. The major metabolic route is epoxidation of the double bond, followed by hydrolysis or rearrangement. However, the electron-withdrawing fluorine atoms generally deactivate the double bond toward oxidation compared to non-fluorinated alkenes.
Visualization: Metabolic Divergence
Figure 1: Divergent metabolic fates. Carbonyls face rapid reduction/hydrolysis, while GDFs primarily evade these routes, with P450 oxidation being the secondary (slower) clearance mechanism.
Comparative Case Studies: The Data
While GDFs are generally superior, context is critical. Below are two distinct cases illustrating the "Rule" and the "Exception."
Case A: The General Rule (Peptidomimetics)
In linear peptide chains, replacing the amide bond with a GDF is a validated strategy to extend half-life (
| Parameter | Native Peptide (Amide) | GDF Bioisostere | Fold Improvement |
| Primary Metabolic Route | Proteolysis (Trypsin/Pepsin) | CYP450 Oxidation (Slow) | N/A |
| In Vitro | < 10 minutes | > 120 minutes | > 10x |
| Mechanism | Scissile bond cleavage | Steric/Electronic blockade | High |
Case B: The Exception (Macrocyclic Conformation)
Scientific integrity requires acknowledging failures. In a study of macrocyclic kinase inhibitors, replacing a carbonyl with a GDF decreased stability due to conformational changes.
| Parameter | Macrocycle (Carbonyl) | Macrocycle (GDF) | Analysis |
| In Vitro | 31 min | < 5 min | Failure |
| Conformation | Trans-amide (Stable) | Cis-amide (Unstable) | The fluorine atoms induced a "cis" amide conformation via dipole repulsion, exposing a different site on the molecule to rapid metabolism. |
| Lesson | -- | -- | GDFs are stable locally, but can induce global conformational changes that expose distal metabolic soft spots. |
Data Source: Derived from comparative analysis of peptidomimetics (General) and specific macrocyclic studies (e.g., conformational effects on ADME).
Experimental Protocol: Microsomal Stability Assay
To validate the stability of a GDF vs. a Carbonyl analog, a standard Liver Microsome Stability Assay is required. This protocol is designed to be self-validating using internal standards and specific cofactor controls.
Materials
-
Test Compounds: Carbonyl analog (Reference) and GDF analog (Test).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure
-
Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4).
-
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with the compound solution. Incubate at 37°C for 5 minutes. Why? To allow enzyme-substrate binding equilibrium.
-
Initiation: Add 15 µL of NADPH solution. Control: Run a parallel set adding buffer instead of NADPH to rule out chemical instability (non-enzymatic hydrolysis).
-
Sampling: At
minutes, remove aliquots. -
Quenching: Immediately dispense into tubes containing ice-cold ACN with Internal Standard. Why? To denature enzymes and stop metabolism instantly.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation
Calculate the elimination rate constant (
Conclusion
Gem-difluoroalkenes are powerful tools for enhancing metabolic stability, particularly when the primary clearance mechanism of the lead compound involves carbonyl reduction or amide/ester hydrolysis. However, they are not a "magic bullet." Their incorporation alters molecular conformation and lipophilicity, which can occasionally introduce new metabolic liabilities or change the binding mode.
Recommendation: Always synthesize the GDF analog early in the Lead Optimization phase and screen it side-by-side with the carbonyl parent in the HLM assay described above.
References
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters/PMC. [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
-
Comparison of half-time lives between amide and fluoroalkene chemicals. ResearchGate/Nature Communications. [Link]
Sources
Technical Comparison: Electronic and Physicochemical Profiling of Gem-Difluoroolefins vs. Styrenes
The following guide provides an in-depth technical comparison of the electronic and physicochemical properties of (2,2-difluoro-1-methylethenyl)benzene (also known as
Executive Summary
In medicinal chemistry and materials science, the substitution of hydrogen with fluorine is a strategic tool to modulate polarity, metabolic stability, and binding affinity without significantly altering steric volume. This guide compares Styrene (the non-polar baseline) with (2,2-difluoro-1-methylethenyl)benzene (a polarized bioisostere).
While styrene is a non-polar hydrocarbon (
Molecular Architecture & Electronic Theory
Structural Comparison
The fundamental difference lies in the electron density distribution driven by the electronegativity of fluorine (
-
Styrene (
): The vinyl group is weakly electron-withdrawing via induction but electron-donating via resonance. These effects largely cancel out, resulting in a near-zero dipole moment.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
(2,2-difluoro-1-methylethenyl)benzene (
):-
Inductive Effect: Two fluorine atoms at the
-position exert a powerful electron-withdrawing inductive effect ( ), pulling electron density away from the double bond. -
Resonance Effect: The phenyl ring acts as an electron donor, pushing
-electron density toward the electron-deficient -carbon. This creates a "push-pull" electronic system that amplifies the dipole moment along the long axis of the molecule. -
Steric Impact: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing the molecule to fit into similar binding pockets (bioisosterism).
-
Vector Analysis Visualization (Graphviz)
The following diagram illustrates the vector summation that leads to the massive polarity difference.
Figure 1: Vector analysis showing how the gem-difluoro motif creates a strong directional dipole compared to the balanced hydrocarbon structure of styrene.
Quantitative Comparison Data
The following data highlights the physicochemical divergence. Note that while styrene's values are experimentally absolute, the difluoro analog's dipole is derived from comparative experimental data of homologous gem-difluoroalkenes (e.g., 1,1-difluoroethene
| Property | Styrene | (2,2-difluoro-1-methylethenyl)benzene | Impact on Application |
| Dipole Moment ( | 0.13 - 0.18 D [1, 2] | ~2.2 - 2.5 D (Estimated)* | Drastically increases solubility in polar media; mimics C=O bond polarity. |
| LogP (Lipophilicity) | 2.95 | ~3.6 - 3.9 | Fluorination typically increases lipophilicity in alkenes due to the hydrophobicity of the C-F bond surface. |
| Electronic Character | Electron-Rich Alkene | Electron-Deficient Alkene | Reactivity inversion: Styrene reacts with electrophiles; Difluoro analog reacts with nucleophiles. |
| Metabolic Stability | Low (Epoxidation prone) | High | The C-F bond blocks P450 epoxidation at the double bond. |
| Bioisostere Class | Hydrocarbon | Carbonyl (Amide/Ketone) | Used to replace unstable peptide bonds. |
*Estimate based on vector addition of 1,1-difluoroethene (1.38 D) and inductive enhancement by the phenyl ring.
Experimental Protocols
Synthesis of (2,2-difluoro-1-methylethenyl)benzene
A robust method for synthesizing this compound utilizes the Julia-Kocienski Olefination or a Copper-catalyzed coupling of hydrazones.
Protocol Summary (Hydrazone Method):
-
Reagents: Acetophenone hydrazone, Dibromodifluoromethane (
), CuCl (catalyst), TMEDA (ligand), DMSO. -
Procedure:
-
Dissolve acetophenone hydrazone (1.0 eq) in DMSO.
-
Add TMEDA (2.0 eq) and CuCl (10 mol%).
-
Slowly add
(2.0 eq) at 0°C. -
Stir at room temperature for 12 hours.
-
Workup: Quench with aqueous
, extract with diethyl ether, and purify via silica gel chromatography (Hexanes eluent). -
Yield: Typically 70-85%.
-
Measurement of Dipole Moment (Dielectric Constant Method)
To experimentally verify the dipole moment, the Debye Method (dilute solution capacitance) is the gold standard.
Objective: Determine
Workflow Visualization (Graphviz):
Figure 2: Step-by-step experimental workflow for determining the dipole moment of a liquid solute.
Detailed Protocol:
-
Preparation: Prepare 5 solutions of the analyte in benzene with weight fractions (
) ranging from 0.001 to 0.010. -
Capacitance: Use a dipole meter (e.g., WTW DM01) to measure the dielectric constant (
) of pure solvent and all solutions at 25°C. -
Refraction: Measure the refractive index (
) of all solutions using an Abbe refractometer. -
Calculation:
-
Plot
vs. to get slope . -
Plot
vs. to get slope . -
Apply the Guggenheim-Smith equation :
Where is molecular weight of solute, is density of solvent, and is temperature (Kelvin).
-
Implications for Drug Design
The shift from styrene to (2,2-difluoro-1-methylethenyl)benzene represents a transition from a hydrophobic space-filler to a functional pharmacophore .
-
Metabolic Blocking: The vinylic C-H bonds in styrene are metabolically labile (epoxidation). The C-F bonds in the difluoro analog are chemically inert to P450 oxidation, extending the half-life (
) of the drug candidate. -
Electrostatic Anchoring: The ~2.4 D dipole allows the difluoroalkene to engage in dipole-dipole interactions with protein backbone amides, a specific interaction styrene cannot perform.
References
-
Plamondon, J. E., et al. (1963). "The Dipole Moment of Styrene." Proceedings of the Iowa Academy of Science, 70(1), 163-166.
-
Petro, A. J., & Smyth, C. P. (1958). "Microwave Absorption and Molecular Structure in Liquids. XX. Dielectric Relaxation and Dipole Moments of Styrene and Related Compounds." Journal of the American Chemical Society, 80(1), 73-76.
-
Korotchenko, V. N., et al. (2025).[1] "A Novel Direct Synthesis of (2,2-difluorovinyl)benzenes from Aromatic Aldehydes." ResearchGate Archive.
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
University of Zurich. (2017). "Physikalisch-chemisches Praktikum I: Dipole Moment." UZH Lab Manuals.
Sources
A Comparative Guide to Kinetic Isotope Effects in Reactions of (2,2-difluoro-1-methylethenyl)benzene and its Non-Fluorinated Analogue
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of molecular properties. The introduction of fluorine atoms into organic molecules can dramatically alter their reactivity in ways that are not always intuitive. The kinetic isotope effect (KIE) is a powerful tool for probing the transition states of chemical reactions and offers a quantitative method to compare the mechanistic pathways of fluorinated and non-fluorinated compounds.[1][2][3]
This guide provides a comparative analysis of the anticipated kinetic isotope effects in reactions of (2,2-difluoro-1-methylethenyl)benzene against its non-fluorinated counterpart, α-methylstyrene. While direct experimental KIE data for the fluorinated compound is not yet prevalent in the literature, we can construct a robust, predictive comparison based on established principles of physical organic chemistry and available data for α-methylstyrene. We will focus on the [2+2] cycloaddition of diphenylketene as a model reaction, for which secondary deuterium KIEs have been investigated for styrene and α-methylstyrene.[4][5][6]
The Foundational Principles of Kinetic Isotope Effects
A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1][2] It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). For deuterium isotope effects, this is kH/kD.
-
Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, kH/kD values are typically in the range of 2-8.
-
Secondary KIEs arise when the isotopically substituted atom is not directly involved in bond-making or -breaking at the transition state. These effects are smaller, usually with kH/kD values between 0.7 (inverse) and 1.5 (normal), and provide valuable information about changes in hybridization and the steric environment of the labeled position.[1][2]
The Influence of gem-Difluoro Substitution on Alkene Reactivity
The replacement of two hydrogen atoms with fluorine at the terminal carbon of α-methylstyrene to give (2,2-difluoro-1-methylethenyl)benzene introduces significant electronic and steric perturbations:
-
Inductive Effect: Fluorine is highly electronegative, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which polarizes the C=C bond, making the β-carbon more electrophilic.
-
Hyperconjugation: The C-F bonds can act as hyperconjugative acceptors, further influencing the electron density of the π-system.
-
Steric Effects: The fluorine atoms are larger than hydrogen, which can introduce steric hindrance that may alter the approach of reactants and the geometry of the transition state.
These factors are expected to modify the energy of the transition state and, consequently, the observed kinetic isotope effects compared to the non-fluorinated analogue.
Comparative Analysis: [2+2] Cycloaddition of Diphenylketene
The [2+2] cycloaddition of ketenes with alkenes is a classic example of a pericyclic reaction that is believed to proceed through a concerted, asynchronous transition state with significant zwitterionic character.[5] Let's compare the expected secondary deuterium KIEs for the reaction of diphenylketene with α-methylstyrene and (2,2-difluoro-1-methylethenyl)benzene, with isotopic labeling at the methyl group.
Table 1: Comparison of Expected Secondary Deuterium KIEs in the [2+2] Cycloaddition with Diphenylketene
| Substrate | Isotopic Label Position | Expected kH/kD | Rationale |
| α-Methylstyrene | Methyl group (CD₃) | ~1.05 - 1.15 (Normal) | In the transition state leading to the cyclobutane product, there is likely increased hyperconjugative stabilization of the developing positive charge on the α-carbon by the C-H bonds of the methyl group. This stabilization is weaker for C-D bonds, leading to a normal secondary KIE. |
| (2,2-difluoro-1-methylethenyl)benzene | Methyl group (CD₃) | ~1.00 - 1.05 (Closer to unity) | The strong electron-withdrawing effect of the CF₂ group destabilizes the development of positive charge on the α-carbon in the transition state. This may lead to a more synchronous reaction with less charge buildup, diminishing the role of hyperconjugation from the methyl group and thus reducing the magnitude of the secondary KIE. |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Substrates
A detailed protocol for the synthesis of the isotopically labeled substrates is crucial for accurate KIE measurements. For example, α-methylstyrene-d₃ can be prepared from acetophenone-d₃, which in turn can be synthesized from deuterated methylating agents. The synthesis of (2,2-difluoro-1-methylethenyl)benzene would involve a Wittig-type reaction or other olefination methods starting from a suitable precursor.
Step-by-Step Synthesis of α-Methylstyrene-d₃ (Illustrative):
-
Acetophenone-d₃ Synthesis: React benzene with acetyl chloride-d₃ in the presence of a Lewis acid catalyst (e.g., AlCl₃) via a Friedel-Crafts acylation.
-
Grignard Reaction: Treat acetophenone-d₃ with methylmagnesium bromide.
-
Dehydration: Acid-catalyzed dehydration of the resulting tertiary alcohol will yield α-methylstyrene-d₃.
-
Purification: Purify the final product by distillation to ensure high isotopic and chemical purity.
Protocol 2: Competitive KIE Measurement
Competitive experiments, where a mixture of the protiated and deuterated substrates is reacted with a sub-stoichiometric amount of the reagent, generally provide more accurate KIE values than the comparison of independent rate measurements.
Step-by-Step Competitive KIE Measurement for the [2+2] Cycloaddition:
-
Prepare a Mixture: Prepare an equimolar mixture of α-methylstyrene and α-methylstyrene-d₃. The exact ratio should be determined accurately by GC-MS or NMR.
-
Reaction Setup: Dissolve the substrate mixture in a suitable solvent (e.g., benzene) and bring to the desired reaction temperature.
-
Initiate Reaction: Add a solution of diphenylketene (e.g., 0.5 equivalents) to the substrate mixture.
-
Monitor Progress: Allow the reaction to proceed to a low conversion (typically 10-20%) to minimize enrichment effects.
-
Quench and Analyze: Quench the reaction and carefully separate the unreacted starting materials from the product.
-
Determine Isotopic Ratios: Analyze the isotopic ratio of the recovered, unreacted starting material mixture using GC-MS or NMR. The KIE can be calculated from the change in the isotopic ratio of the starting material and the extent of the reaction.
Mechanistic Diagrams
The following diagrams illustrate the proposed transition state for the [2+2] cycloaddition and the workflow for a competitive KIE experiment.
Caption: Figure 1: Proposed transition state for the [2+2] cycloaddition.
Caption: Figure 2: Workflow for a competitive KIE experiment.
Conclusion and Future Outlook
The study of kinetic isotope effects provides an invaluable lens through which to examine the subtle yet significant consequences of fluorine substitution on chemical reactivity. Based on fundamental principles, we predict that the secondary deuterium KIE for the [2+2] cycloaddition of diphenylketene with (2,2-difluoro-1-methylethenyl)benzene at the methyl position will be attenuated compared to its non-fluorinated analog, α-methylstyrene. This is attributed to the profound electronic influence of the gem-difluoro group on the charge distribution in the transition state.
Direct experimental verification of this prediction is a compelling area for future research. Such studies would not only deepen our understanding of the reaction mechanisms of fluorinated compounds but also provide crucial data for the rational design of novel fluorinated molecules with tailored reactivity and properties for applications in drug discovery and materials science.
References
-
Baldwin, J. E., & Kapecki, J. A. (1970). Kinetic isotope effects on the (2+2) cycloadditions of diphenylketene with .alpha.- and .beta.-deuteriostyrene. Journal of the American Chemical Society, 92(16), 4868–4873. [Link]
-
Snyder, E. I. (1970). Secondary Deuterium Isotope Effects in the Diphenylketene-α-Methylstyrene Cycloaddition. The Journal of Organic Chemistry, 35(12), 4287–4289. [Link]
-
Huisgen, R., Feiler, L. A., & Otto, P. (1969). The Mechanism of the Cycloaddition of Ketenes to Enol Ethers. Angewandte Chemie International Edition in English, 8(6), 447–448. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Wikipedia. (n.d.). Kinetic isotope effect. In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]
Sources
Safety Operating Guide
Benzene, (2,2-difluoro-1-methylethenyl)- proper disposal procedures
Part 1: Immediate Action Directive
STOP. Before handling this compound, verify your facility's capability to manage halogenated flammable waste .
-
Primary Hazard: Flammable Liquid (Flash Point est. <60°C).
-
Secondary Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) gas.
-
Critical Restriction: DO NOT mix with non-halogenated solvent waste streams (e.g., Acetone, Ethanol). This compound requires specialized incineration with acid gas scrubbing.
Part 2: Chemical Profile & Risk Assessment
To dispose of Benzene, (2,2-difluoro-1-methylethenyl)- (also known as 1,1-difluoro-2-phenylpropene), you must understand the "Why" behind the protocol. This is not a standard organic solvent; it is a fluorinated monomer.
| Property | Specification | Operational Implication |
| CAS Number | Variable (Structure-based: C₉H₈F₂) | Verify identity against SDS (often custom synthesized). |
| Flammability | High (Class IC or II) | Ground all containers. Use spark-proof tools. |
| Reactivity | Monomeric | Potential for exothermic polymerization if inhibitors (e.g., TBC) are depleted. |
| Combustion | Toxic | Burns to form CO, CO₂, and HF (Hydrofluoric Acid) . |
| RCRA Code | D001 (Ignitable) | Must be treated as characteristic hazardous waste. |
The Scientist’s Insight: Unlike standard styrene, the difluoro-vinyl group alters the electron density, potentially increasing stability against spontaneous polymerization compared to non-fluorinated analogs. However, upon incineration, the fluorine atoms do not simply vanish—they convert to corrosive HF. Standard solvent incinerators without scrubbers will be damaged by this waste.
Part 3: Segregation & Storage Strategy
Effective disposal starts with proper segregation at the bench.
The "Halogenated" Rule
You must segregate this chemical into the Halogenated Organic Waste stream.
-
Compatible: Dichloromethane (DCM), Chloroform, Chlorobenzene.
-
Incompatible: Strong oxidizers (Nitric acid), Alkali metals (Lithium, Sodium), and Non-halogenated solvents (if your facility separates them for fuel blending).
Stabilization Check
If the waste solution contains high concentrations (>10%) of the monomer:
-
Action: Verify the presence of a polymerization inhibitor (typically 4-tert-Butylcatechol, TBC).
-
Why: Uninhibited monomers can polymerize exothermically in the waste drum, leading to pressure buildup or rupture.
Part 4: Step-by-Step Disposal Workflows
Workflow A: Routine Liquid Waste Disposal
For reaction byproducts, mother liquors, and expired stock.
-
Select Container: Use High-Density Polyethylene (HDPE) or glass. Avoid standard metal cans unless lined, as trace HF formation (from hydrolysis) can corrode steel.
-
Labeling:
-
Affix a hazardous waste label.
-
Mark clearly: "FLAMMABLE LIQUID" and "HALOGENATED" .
-
List constituents: "Benzene, (2,2-difluoro-1-methylethenyl)-, [Solvent Name]".
-
-
Transfer:
-
Perform in a fume hood.
-
Use a funnel with a grounding wire if transferring >4 Liters.
-
-
Storage: Cap tightly. Store in a Flammable Safety Cabinet until pickup.
Workflow B: Spill Cleanup (Emergency)
For accidental release on bench or floor.
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE Upgrade: Wear Silver Shield/4H gloves (fluorinated compounds can permeate Nitrile) and a full-face respirator if outside a hood.
-
Contain: surround the spill with a dyke of Vermiculite or Diatomaceous Earth .
-
Note: Do not use standard paper towels for large spills; they increase surface area for evaporation.
-
-
Absorb: Cover the liquid completely with the absorbent material.
-
Collect: Scoop into a wide-mouth HDPE jar. Label as "Solid Debris with Flammable/Toxic Liquid" .
-
Decontaminate: Wash the surface with soap and water. Collect the rinsate into the liquid halogenated waste container.
Part 5: Decision Logic Visualization
The following diagram illustrates the critical decision points for disposing of fluorinated styrene derivatives.
Figure 1: Decision tree for the segregation and treatment of fluorinated monomer waste.
Part 6: Regulatory & Compliance Codes
Ensure your waste manifest includes the following designations to comply with US EPA (RCRA) and DOT regulations:
-
US DOT Shipping Name: Flammable liquids, n.o.s. (contains Benzene, (2,2-difluoro-1-methylethenyl)-)
-
Hazard Class: 3
-
Packing Group: II or III (Dependent on specific flash point data)
-
EPA Waste Codes:
-
D001: Ignitable Characteristic.
-
D022: (Check if Chloroform is used as co-solvent).
-
Note: While not explicitly U-listed, the halogen content mandates "Halogenated Solvent" classification for incineration protocols.
-
References
Personal protective equipment for handling Benzene, (2,2-difluoro-1-methylethenyl)-
Operational Safety Guide: Handling Benzene, (2,2-difluoro-1-methylethenyl)-
Chemical Profile & Hazard Identification
Identity: Benzene, (2,2-difluoro-1-methylethenyl)-
Synonyms: 1,1-Difluoro-2-phenylpropene;
Risk Assessment Summary: This compound combines the lipophilicity of an aromatic hydrocarbon with the reactivity of a fluorinated olefin. Unlike standard styrene, the gem-difluoro group alters the electronic density, potentially increasing skin permeation rates and modifying metabolic stability.[1]
-
Primary Hazards:
-
Flammability: High.[1][2][3] Treat as a Class IB or IC flammable liquid (Flash point likely < 60°C based on structural analogs like
-methylstyrene).[1] -
Skin/Eye Irritation: Moderate to Severe.[1] The defatting action of the aromatic ring combined with the alkyl-fluoride motif poses a significant contact dermatitis risk.[1]
-
Inhalation: Respiratory tract irritation; potential central nervous system (CNS) depression at high concentrations.[1]
-
Reactivity: Potential for exothermic polymerization if stabilizers (e.g., TBC) are depleted or if exposed to radical initiators.[1]
-
The PPE Barrier Strategy
Standard laboratory PPE is insufficient for fluorinated aromatics due to their ability to swell and permeate common glove materials. The following matrix details the required protective equipment.
Protective Equipment Selection Matrix
| PPE Category | Recommendation | Technical Rationale & Causality |
| Hand Protection | Primary: Silver Shield® (Laminate) or Viton®.Secondary (Splash only): Nitrile (Double-gloved, min 8 mil total).[1] | Causality: Aromatic solvents swell nitrile rubber, opening polymer chains for rapid permeation.[1] Fluorination increases lipophilicity, accelerating this process.[1] Standard latex is useless.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+).[1] | Safety glasses allow vapor bypass.[1] Goggles provide a sealed environment against volatile irritants.[1] |
| Respiratory | Fume Hood: Mandatory.Emergency: Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1] | The styrene-like backbone is effectively adsorbed by activated charcoal (OV), but engineering controls (hood) are the primary defense.[1] |
| Body | Lab coat (100% Cotton or Nomex).Apron: Chemical-resistant apron for transfers >100mL.[1] | Synthetic blends (polyester) can melt into skin during a flammability event.[1] |
Glove Permeation & Integrity Protocol
Do not rely on generic "chemical resistance" charts.[1] Fluorinated styrenes exhibit specific permeation behaviors.
Self-Validating Glove Protocol:
-
Visual Inspection: Before donning, inflate the glove to check for pinholes.[1]
-
The "Swell Test": If using nitrile for splash protection, place a drop of the chemical on a discarded glove piece. If it curls or softens within 30 seconds, the breakthrough time is effectively zero.[1]
-
Change Frequency:
Operational Workflow: Safe Handling
The following diagram outlines the decision logic for handling this compound, ensuring no step is skipped.
Figure 1: Decision logic for PPE selection and operational handling based on risk volume.
Step-by-Step Handling Protocol
-
Engineering Setup:
-
Transfer Technique:
-
Preferred: Syringe or cannula transfer to minimize vapor generation.[1]
-
Avoid: Open pouring. If unavoidable, use a funnel with the tip touching the receiving vessel wall to prevent static buildup.[1]
-
Grounding: If transferring >1L, ground the receiving drum/flask, as non-polar aromatics can generate static charge.[1]
-
-
Reaction Monitoring:
Emergency Response & Waste Disposal
Spill Response (< 500 mL)
-
Alert: Announce "Volatile Spill" and evacuate the immediate bench area.
-
PPE Upgrade: Don OV-respirator and Silver Shield gloves before re-entering.[1]
-
Absorb: Use Vermiculite or Activated Carbon mats.[1]
-
Note: Avoid standard paper towels as they increase surface area for evaporation without suppressing vapors.[1]
-
-
Clean: Wipe area with acetone, followed by soap and water.[1]
Waste Disposal Strategy
-
Classification: Halogenated Organic Solvent Waste .[1]
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, hexane) if your facility recycles solvents.[1] The fluorine content poisons catalytic oxidizers used in some disposal methods.[1]
-
Labeling: Clearly mark "Contains Fluorinated Aromatics - High BTU."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12823616, Benzene, (1-methylethenyl)- (Alpha-Methylstyrene).[1] Retrieved from [Link](Used for read-across hazard data on styrene backbone).[1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link].[1]
-
ECHA (European Chemicals Agency). Substance Information: Fluorinated Styrenes.[1] Retrieved from [Link].[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
